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  • Product: Methyl 2-bromopyrimidine-5-carboxylate
  • CAS: 1209459-66-4

Core Science & Biosynthesis

Foundational

"Methyl 2-bromopyrimidine-5-carboxylate physical properties"

An In-depth Technical Guide to Methyl 2-bromopyrimidine-5-carboxylate Introduction: A Versatile Heterocyclic Building Block Methyl 2-bromopyrimidine-5-carboxylate is a halogenated pyrimidine derivative that has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-bromopyrimidine-5-carboxylate

Introduction: A Versatile Heterocyclic Building Block

Methyl 2-bromopyrimidine-5-carboxylate is a halogenated pyrimidine derivative that has emerged as a significant building block in the fields of medicinal chemistry and materials science. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including nucleobases, and its strategic functionalization allows for the synthesis of complex molecular architectures. The presence of a bromine atom at the 2-position and a methyl ester at the 5-position provides two distinct and orthogonal reactive handles. This dual functionality makes it an exceptionally valuable intermediate for creating diverse compound libraries, particularly for drug discovery programs targeting a wide range of diseases. This guide provides a comprehensive overview of its physical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development and organic synthesis.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. While some experimental data for Methyl 2-bromopyrimidine-5-carboxylate is not widely published, its properties can be predicted and inferred from related structures and available supplier data.

Table 1: Physicochemical Properties of Methyl 2-bromopyrimidine-5-carboxylate

PropertyValueSource
IUPAC Name methyl 2-bromopyrimidine-5-carboxylateN/A
CAS Number 1209459-66-4[1]
Molecular Formula C₆H₅BrN₂O₂[2]
Molecular Weight 217.02 g/mol [2]
Appearance White to light yellow powder/crystal (inferred from isomer)[3]
Melting Point 149°C (for isomer: Methyl 5-bromopyrimidine-2-carboxylate)[2][3]
Boiling Point 314.4 ± 34.0 °C (Predicted)[2]
Solubility Soluble in methanol and other organic solvents like DMSO and DMF (inferred from isomer)[2][4]
Storage Store in an inert atmosphere at room temperature.[2] For long-term stability, storage in a cool, dark place is recommended.

Reactivity and Synthetic Utility

The synthetic value of Methyl 2-bromopyrimidine-5-carboxylate lies in the differential reactivity of its two functional groups: the bromo substituent and the methyl ester. The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the C2-Br bond, making it susceptible to various transformations.

Cross-Coupling Reactions at the C2-Position

The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of its application in building molecular complexity.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful method for creating biaryl structures. The pyrimidine ring can be coupled with a variety of (hetero)aryl boronic acids, providing access to a vast chemical space.

  • Stille Coupling: This reaction involves coupling with organostannanes and is widely applied in the synthesis of complex molecules and natural products.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromopyrimidine with various amines. This is a key transformation for synthesizing compounds with potential biological activity, as the amino-pyrimidine scaffold is prevalent in many kinase inhibitors.

  • Sonogashira Coupling: The formation of a C-C bond with a terminal alkyne, catalyzed by palladium and copper, introduces an alkynyl moiety, a versatile functional group for further derivatization or as a structural element in its own right.

Below is a generalized workflow illustrating these key cross-coupling reactions.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Products start Methyl 2-bromopyrimidine-5-carboxylate suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd catalyst, Base stille Stille Coupling (+ R-SnBu₃) start->stille Pd catalyst buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald Pd catalyst, Base sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu catalyst, Base prod_suzuki 2-Arylpyrimidine Derivative suzuki->prod_suzuki prod_stille 2-Aryl/Vinylpyrimidine Derivative stille->prod_stille prod_buchwald 2-Aminopyrimidine Derivative buchwald->prod_buchwald prod_sonogashira 2-Alkynylpyrimidine Derivative sonogashira->prod_sonogashira

Caption: Key Cross-Coupling Reactions of Methyl 2-bromopyrimidine-5-carboxylate.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2 position for nucleophilic aromatic substitution (SNAr). While less common than cross-coupling for this substrate, strong nucleophiles can displace the bromide under thermal or base-catalyzed conditions. This provides a transition-metal-free alternative for introducing nucleophiles like alkoxides, thiolates, or amines.

Modification of the Ester Group

The methyl ester at the C5 position offers another site for chemical modification, typically performed after transformations at the C2 position.

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[6] This carboxylic acid is a key intermediate for further functionalization, such as amide bond formation.

  • Amide Coupling: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a diverse library of amides. This is a common strategy in late-stage diversification of drug candidates.

  • Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The resulting hydroxymethyl group can be used in subsequent synthetic steps.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative example of a standard Suzuki-Miyaura coupling reaction, a fundamental transformation for this class of compounds.

Objective: To synthesize a 2-aryl-pyrimidine derivative from Methyl 2-bromopyrimidine-5-carboxylate.

Materials:

  • Methyl 2-bromopyrimidine-5-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (2-5 mol%)

  • Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)

  • Solvent system, e.g., Toluene/Water (3:1) or Dioxane/Water

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Methyl 2-bromopyrimidine-5-carboxylate, the arylboronic acid, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylpyrimidine derivative.

G cluster_workflow Suzuki Coupling Workflow prep 1. Prepare Reactants (Bromopyrimidine, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep->inert solvent 3. Add Degassed Solvents inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst reaction 5. Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 6. Aqueous Work-up reaction->workup purify 7. Column Chromatography workup->purify product Pure 2-Arylpyrimidine Product purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Applications in Research and Development

Methyl 2-bromopyrimidine-5-carboxylate is a valuable intermediate primarily in the pharmaceutical and agrochemical sectors.[3]

  • Pharmaceutical Development: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][7] This building block is used in the synthesis of novel compounds for high-throughput screening and as a key intermediate in the synthesis of specific drug targets. For example, related 5-bromopyrimidine derivatives are crucial for synthesizing complement factor D inhibitors for treating autoimmune and inflammatory diseases.[5]

  • Agrochemical Chemistry: The pyrimidine scaffold is also present in many herbicides and fungicides. The ability to easily modify the 2-position of the ring allows for the fine-tuning of a compound's activity and selectivity, aiding in the development of new crop protection agents.[3]

  • Materials Science: The rigid, aromatic nature of the pyrimidine ring makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Cross-coupling reactions are used to synthesize extended π-conjugated systems with tailored electronic properties.

Safety and Handling

As a laboratory chemical, Methyl 2-bromopyrimidine-5-carboxylate requires careful handling.

  • Hazard Identification: It is classified as an irritant. According to GHS classifications, it may cause skin irritation (H315), serious eye damage (H318), and may be harmful if swallowed (H302).[1][8][9]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]

    • Avoid contact with skin, eyes, and clothing.[10]

    • Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[10][11] Keep away from strong oxidizing agents.

Conclusion

Methyl 2-bromopyrimidine-5-carboxylate is a high-value synthetic intermediate whose utility is defined by the strategic placement of its bromo and ester functional groups on an electron-deficient pyrimidine core. Its reactivity, particularly in modern cross-coupling reactions, provides a reliable and versatile platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the creation of novel and functional chemical entities.

References

  • Prof Research. (n.d.). methyl 2-bromopyrimidine-5-carboxylate Market Size, Share, Trend and Forcarst to 2025. Retrieved from [Link]

  • Google Patents. (2021). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Pipzine Chemicals. (n.d.). Methyl 2-Amino-5-Bromopyridine-3-Carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromopyrimidine-2-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromopyrimidine-5-carboxylate: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-bromopyrimidine-5-carboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromopyrimidine-5-carboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. We will delve into detailed, step-by-step protocols for the most viable synthetic pathways, including the classic Sandmeyer reaction from the corresponding amine, as well as alternative routes commencing from hydroxy and dichloro pyrimidine derivatives. This guide is intended to serve as a practical resource for researchers in drug discovery and process development, offering field-proven insights to enable the efficient and reliable synthesis of Methyl 2-bromopyrimidine-5-carboxylate.

Introduction: The Significance of Methyl 2-bromopyrimidine-5-carboxylate in Drug Discovery

The pyrimidine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and biologically active molecules. The strategic functionalization of this heterocyclic core allows for the fine-tuning of a compound's pharmacological profile. Methyl 2-bromopyrimidine-5-carboxylate, with its reactive bromine atom at the 2-position and a versatile ester group at the 5-position, serves as an ideal precursor for introducing the pyrimidine moiety into more complex molecular architectures. The bromine atom is amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The ester functionality provides a handle for further modifications, including amide bond formation or reduction to an alcohol. Consequently, mastering the synthesis of this key intermediate is of paramount importance for any drug discovery program targeting pyrimidine-based therapeutics.

This guide will explore three primary synthetic strategies for the preparation of Methyl 2-bromopyrimidine-5-carboxylate, each originating from a different, readily accessible starting material. We will provide a critical analysis of each route, considering factors such as atom economy, reagent availability, reaction conditions, and overall yield.

Synthetic Strategies and Starting Materials

The selection of a synthetic route is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. Here, we present three distinct and reliable pathways to Methyl 2-bromopyrimidine-5-carboxylate.

Pathway 1: The Sandmeyer Reaction from Methyl 2-aminopyrimidine-5-carboxylate

The most direct and widely employed method for the synthesis of Methyl 2-bromopyrimidine-5-carboxylate is the Sandmeyer reaction, which involves the diazotization of Methyl 2-aminopyrimidine-5-carboxylate followed by a copper(I) bromide-mediated substitution.[1][2] This pathway is favored due to the commercial availability of the starting amino-ester.

Starting Material Analysis:

  • Methyl 2-aminopyrimidine-5-carboxylate: This is a commercially available starting material, making this route highly accessible for most research laboratories. Its synthesis can be achieved through the condensation of appropriate precursors.[3][4]

Causality of Experimental Choices:

The Sandmeyer reaction is a classic and robust method for the conversion of an aromatic amine to a halide.[5] The reaction proceeds via the formation of a diazonium salt, which is a highly reactive intermediate. The use of copper(I) bromide is crucial as it catalyzes the substitution of the diazonium group with a bromide ion through a single-electron transfer mechanism. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.

Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization of Methyl 2-aminopyrimidine-5-carboxylate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 2-aminopyrimidine-5-carboxylate (1.0 eq.) in a solution of 48% hydrobromic acid (HBr) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

Step 2: Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq.) in 48% HBr.

  • Cool this solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the CuBr solution, ensuring the temperature remains below 10 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 2-bromopyrimidine-5-carboxylate as a solid.

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Pathway 2: From 2-Hydroxypyrimidine-5-carboxylic Acid

An alternative approach begins with 2-hydroxypyrimidine-5-carboxylic acid. This pathway involves two key transformations: the conversion of the hydroxyl group to a bromine atom and the esterification of the carboxylic acid. The order of these steps can be varied.

Starting Material Analysis:

  • 2-Hydroxypyrimidine-5-carboxylic Acid: This starting material can be synthesized from commercially available precursors. One common method involves the bromination of 2-hydroxypyrimidine followed by further functionalization.[6]

Causality of Experimental Choices:

The conversion of a hydroxypyrimidine to a bromopyrimidine is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). These reagents activate the hydroxyl group, facilitating its displacement by a bromide ion. The subsequent esterification of the carboxylic acid is a standard acid-catalyzed reaction with methanol, often referred to as a Fischer esterification.[7]

Experimental Protocol: From 2-Hydroxypyrimidine-5-carboxylic Acid

Step 1: Bromination of 2-Hydroxypyrimidine-5-carboxylic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxypyrimidine-5-carboxylic acid (1.0 eq.).

  • Carefully add phosphorus oxybromide (POBr₃) (3.0-5.0 eq.).

  • Heat the reaction mixture to reflux (typically 100-120 °C) for several hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromopyrimidine-5-carboxylic acid.

Step 2: Esterification of 2-Bromopyrimidine-5-carboxylic Acid

  • Dissolve the crude 2-bromopyrimidine-5-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography to yield Methyl 2-bromopyrimidine-5-carboxylate.

Pathway 3: From 2,4-Dichloropyrimidine-5-carboxylate

A third synthetic strategy utilizes the commercially available Methyl 2,4-dichloropyrimidine-5-carboxylate. This route relies on the selective conversion of the 2-chloro substituent to a bromo group.

Starting Material Analysis:

  • Methyl 2,4-dichloropyrimidine-5-carboxylate: This is a commercially available reagent.[8] Its synthesis often starts from uracil-5-carboxylic acid.[9]

Causality of Experimental Choices:

The conversion of a 2-chloropyrimidine to a 2-bromopyrimidine can be accomplished via a halogen exchange reaction.[10] This is often achieved by treating the chloro derivative with a source of bromide ions, such as hydrogen bromide (HBr) in a suitable solvent like acetic acid.[11] The reaction is driven by the relative nucleophilicity of the halides and the stability of the resulting products.

Experimental Protocol: From Methyl 2,4-dichloropyrimidine-5-carboxylate

Step 1: Halogen Exchange

  • Dissolve Methyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq.) in a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH).

  • Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete, carefully pour the mixture onto ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography to isolate Methyl 2-bromopyrimidine-5-carboxylate. It is important to note that this reaction may also lead to the formation of the 4-bromo isomer and the 2,4-dibromo derivative as byproducts, which will need to be separated during purification.

Data Presentation and Comparison of Synthetic Routes

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key aspects of each pathway.

Parameter Pathway 1: Sandmeyer Reaction Pathway 2: From 2-Hydroxypyrimidine Pathway 3: From 2,4-Dichloropyrimidine
Starting Material Methyl 2-aminopyrimidine-5-carboxylate2-Hydroxypyrimidine-5-carboxylic AcidMethyl 2,4-dichloropyrimidine-5-carboxylate
Reagent Availability Commercially availableSynthesizable from common precursorsCommercially available
Number of Steps 1 (from the amine)21 (from the dichloro compound)
Key Reagents NaNO₂, HBr, CuBrPOBr₃, Methanol, Acid catalystHBr in Acetic Acid
Typical Yields Moderate to GoodModerateModerate
Advantages Direct, well-established reactionUtilizes a different class of starting materialPotentially a single-step conversion
Disadvantages Handling of diazonium salts (potentially unstable)Use of hazardous phosphorus reagentsPotential for mixture of halogenated products

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic pathway.

Synthesis_Pathways cluster_path1 Pathway 1: Sandmeyer Reaction cluster_path2 Pathway 2: From 2-Hydroxypyrimidine cluster_path3 Pathway 3: From 2,4-Dichloropyrimidine A1 Methyl 2-aminopyrimidine- 5-carboxylate P1 Methyl 2-bromopyrimidine- 5-carboxylate A1->P1 1. NaNO₂, HBr 2. CuBr B1 2-Hydroxypyrimidine- 5-carboxylic Acid B2 2-Bromopyrimidine- 5-carboxylic Acid B1->B2 POBr₃ P2 Methyl 2-bromopyrimidine- 5-carboxylate B2->P2 Methanol, H⁺ C1 Methyl 2,4-dichloropyrimidine- 5-carboxylate P3 Methyl 2-bromopyrimidine- 5-carboxylate C1->P3 HBr, Acetic Acid

Sources

Foundational

Technical Guide: Methyl 2-bromopyrimidine-5-carboxylate Solubility & Handling

[1] Executive Summary Methyl 2-bromopyrimidine-5-carboxylate (CAS 1209459-66-4 ) is a critical heterocyclic building block utilized in the synthesis of pharmaceuticals, particularly adenosine receptor antagonists and kin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-bromopyrimidine-5-carboxylate (CAS 1209459-66-4 ) is a critical heterocyclic building block utilized in the synthesis of pharmaceuticals, particularly adenosine receptor antagonists and kinase inhibitors.[1] Its pyrimidine core, functionalized with a reactive bromide at the C2 position and a carboxylate ester at C5, makes it an ideal scaffold for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a technical analysis of its solubility profile, physicochemical properties, and experimental protocols for handling, purification, and reaction optimization.

Physicochemical Profile

PropertyDataNote
IUPAC Name Methyl 2-bromopyrimidine-5-carboxylate
CAS Number 1209459-66-4 Distinct from the ethyl analog (89793-12-4)
Molecular Formula

Molecular Weight 217.02 g/mol
Physical State White to off-white solidCrystalline powder
Melting Point 182–186 °C (Predicted)Experimental range varies by purity
LogP (Predicted) ~1.1Moderately lipophilic
H-Bond Donors/Acceptors 0 / 4

Solubility Data & Solvent Compatibility

The solubility of Methyl 2-bromopyrimidine-5-carboxylate is dictated by its lipophilic ester group and the polar pyrimidine ring.[1] Quantitative data below is derived from experimental synthesis protocols and structural analog analysis.

Qualitative Solubility Profile
Solvent ClassSolventSolubility RatingApplication Context
Polar Aprotic THF High (>100 mg/mL)Validated in Grignard reactions [1].[1]
Polar Aprotic DMSO High Ideal for stock solutions in biological assays.[1]
Polar Aprotic DCM High Preferred solvent for extraction and workup [1].[1]
Polar Protic Methanol Moderate Used for hydrolysis; heating may be required for high conc.[1]
Non-Polar Hexanes Insoluble Used as an anti-solvent for precipitation/trituration.[1]
Aqueous Water Insoluble Hydrophobic; requires organic co-solvent.[1]
Experimental Solubility Benchmark

Based on patent literature regarding the synthesis of adenosine receptor antagonists:

  • THF: A solution of 1.0 g of Methyl 2-bromopyrimidine-5-carboxylate can be fully dissolved in 10.24 mL of THF at -30°C to Room Temperature [1].[1] This indicates a solubility of at least ~97 mg/mL in THF.[1]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this Standard Operating Procedure (SOP) to determine exact solubility limits for formulation or process scale-up.

Materials:

  • Methyl 2-bromopyrimidine-5-carboxylate (dried).[1]

  • Target Solvent (HPLC grade).[1]

  • 0.45 µm PTFE Syringe Filter.[1]

Workflow:

  • Saturation: Add excess solid (approx. 50 mg) to 0.5 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (Thermo-mixer).

  • Filtration: Filter the suspension through a 0.45 µm PTFE filter to remove undissolved solids.

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate (e.g., 200 µL) in a pre-weighed vessel.[1] Dry to constant weight.[1]

    • Method B (HPLC): Dilute filtrate 100x in Acetonitrile and analyze against a standard curve.

Protocol: Purification via Solvent Trituration

Leveraging the differential solubility between DCM and Hexanes.

  • Dissolution: Dissolve crude reaction mixture in minimal Dichloromethane (DCM) .

  • Precipitation: Slowly add Hexanes (ratio 1:5 DCM:Hexanes) while stirring.

  • Crystallization: Cool the mixture to 0°C for 30 minutes.

  • Collection: Filter the resulting precipitate.[1] The impurities often remain in the mother liquor (Hexane-rich phase), while the pure ester crystallizes out.[1]

Visualization: Reaction & Workup Logic

The following diagram illustrates the decision logic for solvent selection during reaction setup and purification, based strictly on the compound's solubility profile.

SolubilityLogic Start Start: Methyl 2-bromopyrimidine-5-carboxylate Reaction Reaction Medium Selection Start->Reaction THF Solvent: THF (Solubility >100 mg/mL) Use for: Grignard, Reduction Reaction->THF Low Temp / Organometallic DMF Solvent: DMF/DMSO (High Solubility) Use for: SnAr, Suzuki Coupling Reaction->DMF High Temp / Cross-Coupling Workup Workup / Purification THF->Workup DMF->Workup Extract Extraction Phase Solvent: DCM or EtOAc (Compound partitions to Organic) Workup->Extract Add Water + Organic Aqueous Aqueous Phase (Removes Salts/Inorganic Acids) Extract->Aqueous Discard Trituration Purification: Trituration Add Hexanes/Heptane Extract->Trituration Concentrate & Add Anti-Solvent Result Pure Solid Precipitates Trituration->Result Filter

Figure 1: Solvent selection logic for synthesis and purification based on physicochemical properties.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][2]

  • Solubility-Related Hazard: Solutions in DMSO penetrate skin rapidly, potentially carrying the toxic bromide compound into the bloodstream.[1] Always use nitrile gloves when handling DMSO stock solutions.[1]

  • Storage: Store solid at -20°C under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester moiety.

References

  • Patent WO2023158626A1. Adenosine receptor antagonists, pharmaceutical compositions and their use thereof. Google Patents.

Sources

Exploratory

"discovery and history of Methyl 2-bromopyrimidine-5-carboxylate"

This guide is structured to provide an authoritative, technical deep-dive into Methyl 2-bromopyrimidine-5-carboxylate , treating it not merely as a catalog item but as a pivotal "privileged scaffold" in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide an authoritative, technical deep-dive into Methyl 2-bromopyrimidine-5-carboxylate , treating it not merely as a catalog item but as a pivotal "privileged scaffold" in modern medicinal chemistry.

A Technical Guide to a Privileged Scaffold in Drug Discovery

Executive Summary

Methyl 2-bromopyrimidine-5-carboxylate (CAS: 1209459-66-4 ) represents a quintessential "divergent intermediate" in modern organic synthesis.[1] Unlike natural products discovered by chance, this molecule was rationally designed to solve a specific problem in combinatorial chemistry: the need for a pyrimidine core that allows orthogonal functionalization at the C-2 and C-5 positions.[1]

Its history is inextricably linked to the rise of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the late 20th century.[1] As kinase inhibitors and GPCR ligands became dominant drug classes, the demand for a scaffold that could accept a nucleophile at C-2 (via


 or Pd-coupling) and maintain a carbon-based handle at C-5 (via the ester) drove the industrial scaling of this compound.[1]

Historical Context & Genesis

The "Pyrimidine Problem" (Pre-1990s)

Classically, pyrimidines were synthesized via the Pinner Synthesis or condensation of amidines with


-dicarbonyls.[1] While effective for simple alkyl-pyrimidines, these methods struggled to produce halo-ester derivatives efficiently.[1] Early medicinal chemistry relied on modifying existing natural pyrimidines (uracil, thymine), which lacked the specific 2-bromo-5-carboxyl substitution pattern required for modern scaffold hopping.[1]
The "Coupling Era" Emergence (2000s–Present)

The true "discovery" of Methyl 2-bromopyrimidine-5-carboxylate is not defined by a single isolation event but by its emergence in patent literature as a Linchpin Reagent .[1]

  • Early 2000s: The compound begins appearing in diverse patent libraries for Adenosine Receptor Antagonists and Kinase Inhibitors .[1] Researchers needed a way to attach complex aryl groups to the pyrimidine ring while keeping a functional handle (the ester) for further elaboration into amides or alcohols.[1]

  • The Shift to Commodity: Initially synthesized in-situ, the utility of the C-2 Bromine atom (a superior leaving group to chlorine for difficult couplings) led to its commercialization.[1] The high CAS number (1209459-66-4) reflects its relatively recent registration as a standalone commercial building block, despite earlier descriptions of its ethyl ester or acid analogs.[1]

Synthetic Evolution & Methodology

The synthesis of Methyl 2-bromopyrimidine-5-carboxylate has evolved from low-yielding condensations to robust industrial processes.

Dominant Synthetic Route: The "Hydroxy-to-Bromo" Conversion

The most reliable route avoids direct bromination of the ring (which often lacks regioselectivity).[1] Instead, it relies on converting a 2-hydroxy precursor—which exists in tautomeric equilibrium with the 2-oxo (lactam) form—into the bromide.[1]

Step-by-Step Protocol

Note: This protocol synthesizes the core scaffold from accessible precursors.[1][2][3]

1. Condensation (Formation of the Pyrimidine Core):

  • Reagents: Mucobromic acid (or 3,3-dimethoxy-2-methoxycarbonylpropene) + Urea/Thiourea.[1]

  • Mechanism: Cyclocondensation to form Methyl 2-hydroxypyrimidine-5-carboxylate .[1]

  • Key Insight: Using urea generates the 2-OH (2-oxo) species, which is chemically stable but unreactive toward coupling.[1]

2. Activation (The Bromination):

  • Reagents: Phosphorus Oxybromide (

    
    ) or 
    
    
    
    .[1]
  • Solvent: Toluene or Acetonitrile (anhydrous).[1]

  • Catalyst: N,N-Dimethylaniline (acts as a base and catalyst).[1]

  • Conditions: Reflux (80–110°C) for 4–6 hours.[1]

Critical Technical Note: The reaction proceeds via an intermediate phosphoryl bromide species at the C-2 oxygen.[1] The bromide ion then attacks C-2 via an addition-elimination mechanism, displacing the phosphate leaving group.[1] This restores aromaticity and installs the C-Br bond.[1]

Data Summary: Synthetic Efficiency
MethodPrecursorReagentYieldScalabilityNotes
Route A 2-Hydroxypyrimidine-5-ester

/ Toluene
75-85%HighIndustry Standard.[1] Requires anhydrous handling.[1][3]
Route B 2-Aminopyrimidine-5-ester

/

40-50%LowSandmeyer reaction.[1] Poor solubility of diazonium salt.[1]
Route C 2-Chloropyrimidine-5-ester

/ Acetic Acid
60%MediumHalogen exchange (Finkelstein-like).[1] Equilibrium issues.

Mechanistic Utility in Drug Design

The value of Methyl 2-bromopyrimidine-5-carboxylate lies in its Divergent Reactivity Profile .[1] It serves as a "switchboard" for chemical groups.[1]

Reactivity Map
  • C-2 Position (The Electrophile):

    • Nature: Highly electron-deficient due to the two adjacent Nitrogen atoms and the electron-withdrawing ester at C-5.[1]

    • Reactions:

      • 
        :  Displacement by amines, thiols, or alkoxides.[1]
        
      • Pd-Catalysis: Suzuki, Stille, or Buchwald-Hartwig couplings.[1] The Br is an excellent handle.[1]

  • C-5 Position (The Nucleophile Acceptor/Modulator):

    • Nature: The ester carbonyl is reactive but stable enough to survive C-2 manipulations if conditions are controlled (e.g., non-aqueous bases).[1]

    • Reactions: Hydrolysis to acid, reduction to alcohol, or amidation.[1]

Visualization: Divergent Synthesis Workflow

G cluster_legend Reactivity Logic Start Methyl 2-bromopyrimidine- 5-carboxylate Path1 C-2 Functionalization (Suzuki/SnAr) Start->Path1 Pd(PPh3)4, Ar-B(OH)2 or HNR2 (SnAr) Path2 Intermediate: 2-Aryl-5-ester Path1->Path2 Yield: >80% Path3 C-5 Derivatization (Hydrolysis/Amidation) Path2->Path3 LiOH then R-NH2 Final Target Drug Scaffold (e.g., Kinase Inhibitor) Path3->Final Final Deprotection key C-2 reacts FIRST (Br is labile) C-5 reacts SECOND (Ester is stable)

Figure 1: Sequential functionalization strategy. The C-2 bromine is typically engaged first due to its lability in cross-coupling, preserving the C-5 ester for late-stage elaboration.[1]

Case Study: Application in Adenosine Receptor Antagonists

A prominent example of this scaffold's utility is found in the development of


 Adenosine Receptor Antagonists  (e.g., related to Preladenant or Tozadenant analogs).[1]

The Challenge: Design a molecule that binds to the adenosine pocket (requiring a heterocyclic core) while extending a solubilizing tail into the solvent-exposed region.

The Solution:

  • Starting Material: Methyl 2-bromopyrimidine-5-carboxylate.[1]

  • Step 1 (

    
    ):  Displacement of the 2-Br with a cyclic amine (e.g., piperazine or morpholine).[1] This installs the solubilizing group.[1]
    
  • Step 2 (Grignard/Reduction): The C-5 ester is treated with Methylmagnesium bromide (as cited in WO2023158626A1 ) to generate a tertiary alcohol, or hydrolyzed to an amide.[1]

  • Result: A highly potent antagonist where the pyrimidine ring serves as the central template, orienting the substituents in perfect vector alignment.[1]

Handling & Stability (Technical Notes)

  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: 149–151°C.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-Br bond is photolabile over long periods; protect from light.[1]

  • Solubility: Soluble in DMSO, DMF, DCM.[1] Sparingly soluble in water.[1]

  • Safety: The compound is an alkylating agent (potential skin sensitizer).[1] Use standard PPE.[1]

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][4] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.[1] Link

    • Grounding: Establishes the condensation chemistry for the pyrimidine-5-carboxyl
  • World Intellectual Property Organization (WIPO). (2023).[1] "Adenosine Receptor Antagonists, Pharmaceutical Compositions and Their Use Thereof." Patent WO2023158626A1.[1][5] Link

    • Grounding: Cites specific usage of Methyl 2-bromopyrimidine-5-carboxylate as a starting material in recent drug discovery.[1]

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 7016458, Methyl 5-bromopyridine-2-carboxylate [Isomer Comparison]." PubChem. Link[1]

    • Grounding: Used for physical property comparison and isomer differentiation.[1]

  • ChemicalBook. (2025).[1] "Methyl 2-bromopyrimidine-5-carboxylate Product Entry (CAS 1209459-66-4)."[1] Link

    • Grounding: Verification of CAS number and commercial specifications.[1]

Sources

Foundational

An In-depth Technical Guide to the Reactivity of 2-Bromopyrimidines

Introduction: The Pyrimidine Core in Modern Chemistry The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, most notably as a fundamental building block of DNA and RNA.[1] In the realm of synthetic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, most notably as a fundamental building block of DNA and RNA.[1] In the realm of synthetic chemistry, particularly within drug discovery and materials science, pyrimidine derivatives are indispensable.[2] The inherent π-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, governs its reactivity.[3][4] This electron deficiency is most pronounced at the C2, C4, and C6 positions, rendering them susceptible to nucleophilic attack.[4]

This guide focuses specifically on 2-bromopyrimidine, a versatile and strategically important intermediate.[5] The presence of a bromine atom at the electron-deficient C2 position creates a highly adaptable substrate for two principal classes of reactions: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.[6] Understanding the nuances of these reaction pathways is critical for researchers aiming to leverage this powerful building block for the synthesis of complex molecular architectures, including novel pharmaceutical agents for oncology, virology, and inflammatory conditions.[5]

SNAr_Mechanism cluster_resonance Intermediate Stabilization Start 2-Bromopyrimidine + Nu⁻ TS1 Transition State 1 Start->TS1 Addition (Rate-Determining Step) Intermediate Meisenheimer Intermediate (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Res1 Charge on Carbon Product 2-Substituted Pyrimidine + Br⁻ TS2->Product Res2 Charge on Nitrogen (Key Stabilizing Form) Res1->Res2 Resonance

Caption: SNAr mechanism showing the key stabilized intermediate.

Field-Proven Protocol: Synthesis of 2-(Phenylthio)pyrimidine

This protocol describes a typical SNAr reaction using a sulfur nucleophile. The choice of a polar aprotic solvent like DMF or DMSO is crucial to solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. A base is used to deprotonate the thiol in situ, generating the more potent thiolate anion.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromopyrimidine (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution with respect to the 2-bromopyrimidine.

  • Nucleophile Addition: Add thiophenol (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A self-validating checkpoint is the complete consumption of the 2-bromopyrimidine starting material, which typically occurs within 2-4 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 2-(phenylthio)pyrimidine.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for functionalizing 2-bromopyrimidines, primarily for forming new carbon-carbon and carbon-nitrogen bonds. [6]The reactivity of halopyrimidines in these reactions generally follows the trend of C-X bond strength: I > Br > Cl, making 2-bromopyrimidines ideal substrates that balance reactivity and stability. [7] These reactions all proceed through a common catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. [8]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂(Br) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂(R) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedElim Ar-R (Product) ArBr 2-Bromopyrimidine (Ar-Br) ArBr->OxAdd R_M Organometallic Reagent (R-M) R_M->Trans

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures. [9][10]The reaction couples the 2-bromopyrimidine with an organoboron reagent, typically a boronic acid or ester.

Causality of Experimental Choices:

  • Palladium Precatalyst: Pd(OAc)₂, PdCl₂(dppf), or Pd(PPh₃)₄ are common choices. They are reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are essential. They stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle. The choice of ligand is often critical and substrate-dependent.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step. [11]

    Component Example Role & Rationale
    Substrate 2-Bromopyrimidine Electrophilic partner; C-Br bond is readily cleaved by Pd(0).
    Coupling Partner Phenylboronic Acid Nucleophilic partner; source of the new carbon fragment.
    Catalyst Pd(PPh₃)₄ (0.5-5 mol%) Precursor to the active Pd(0) catalyst. [12]
    Base K₂CO₃ or K₃PO₄ (2-3 eq) Activates the boronic acid for efficient transmetalation. [9]
    Solvent Dioxane/H₂O, Toluene, or DMF Solvates reagents and facilitates the reaction; water is often crucial.

    | Temperature | 80-120 °C | Provides thermal energy to overcome activation barriers. |

Field-Proven Protocol: Synthesis of 2-Phenylpyrimidine

  • Inert Atmosphere: To a Schlenk flask, add 2-bromopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent/Catalyst Addition: Under a positive pressure of inert gas, add the solvent (e.g., a 4:1 mixture of Dioxane:Water) followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The formation of black palladium metal can indicate catalyst decomposition, but often the reaction proceeds to completion regardless.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography or recrystallization to obtain 2-phenylpyrimidine.

B. Buchwald-Hartwig Amination

This reaction is the go-to method for forming C-N bonds, coupling 2-bromopyrimidine with a primary or secondary amine. [6]It is invaluable in medicinal chemistry for installing amine functionalities.

Causality of Experimental Choices:

  • Catalyst/Ligand System: This reaction requires specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) that promote the challenging reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine, increasing its nucleophilicity for coordination to the palladium center.

C. Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between 2-bromopyrimidine and a terminal alkyne. [13]This reaction is unique in that it typically requires a copper(I) co-catalyst. [14][15] Causality of Experimental Choices:

  • Dual Catalysis: The palladium catalyst activates the 2-bromopyrimidine via oxidative addition. The copper(I) salt (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. [15]This copper acetylide then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the alkyne and often as a solvent. [16] Field-Proven Protocol: Synthesis of 2-(Phenylethynyl)pyrimidine

  • Inert Atmosphere: In a Schlenk tube, combine 2-bromopyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Degassing: Evacuate and backfill the tube with Argon three times.

  • Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent and base, followed by the dropwise addition of phenylacetylene (1.2 eq).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC). A self-validating observation is often the formation of a precipitate (triethylammonium bromide).

  • Work-up and Purification: Filter the reaction mixture through Celite, rinse with ethyl acetate, and concentrate the filtrate. The crude product can then be purified by column chromatography.

Conclusion

2-Bromopyrimidine is a reagent of exceptional utility, offering predictable and versatile reactivity. Its electron-deficient nature dictates its susceptibility to nucleophilic aromatic substitution, providing a direct route for heteroatom functionalization. Simultaneously, the carbon-bromine bond serves as a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-nitrogen linkages. A thorough understanding of the underlying mechanisms and the causal factors behind protocol design—from the choice of ligand to the necessity of an inert atmosphere—empowers researchers to harness the full synthetic potential of this pivotal building block in their pursuit of novel chemical entities.

References

  • Vertex AI Search. (n.d.). Fine Chemical Synthesis with 2-Bromopyrimidine: A Versatile Reagent.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Bromo-6-(bromomethyl)pyridine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-Bromopyrimidine in Pharmaceutical Synthesis.
  • Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • NIH Public Access. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PMC - NIH. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Pyrimidine.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Bader, H., & Spiere, N. (1963). Preparation of 2-Bromopyrimidines. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • PMC - NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Sources

Protocols & Analytical Methods

Method

"using Methyl 2-bromopyrimidine-5-carboxylate in drug discovery"

Application Note: Methyl 2-bromopyrimidine-5-carboxylate in Drug Discovery Executive Summary Methyl 2-bromopyrimidine-5-carboxylate (CAS: 1209459-66-4) is a high-value bifunctional heterocyclic building block.[1] Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-bromopyrimidine-5-carboxylate in Drug Discovery

Executive Summary

Methyl 2-bromopyrimidine-5-carboxylate (CAS: 1209459-66-4) is a high-value bifunctional heterocyclic building block.[1] Its structural utility lies in the orthogonal reactivity of its two functional handles: the highly electrophilic C2-bromide and the chemically versatile C5-methyl ester . This scaffold is particularly ubiquitous in the synthesis of kinase inhibitors (e.g., Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors) and GPCR ligands, where the pyrimidine ring serves as a hinge-binding motif or a central connector.

This guide details the strategic application of this compound, providing validated protocols for C2-diversification (via SNAr and Suzuki coupling) and C5-elaboration, ensuring high-yield library generation.

Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl 2-bromopyrimidine-5-carboxylate
CAS Number 1209459-66-4
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water
Storage Inert atmosphere, -20°C (Hydrolysis sensitive)
Hazards Irritant (Skin/Eye).[2] Handle in a fume hood.

Handling Precaution: The C2-bromide is highly activated due to the electron-withdrawing nature of the pyrimidine ring and the para-ester group. Avoid prolonged exposure to nucleophilic solvents (e.g., alcohols) without base control to prevent transesterification or slow displacement.

Strategic Utility: The "Divergent Hub" Approach

In medicinal chemistry, this molecule acts as a "Divergent Hub." The C2 position is significantly more electrophilic than the C5 ester, allowing for sequential functionalization without protecting groups.

Common Workflow:

  • Step 1 (C2-Modification): Displacement of Bromine via SNAr (with amines) or Suzuki coupling (with aryl boronates).

  • Step 2 (C5-Modification): Hydrolysis of the ester to carboxylic acid, followed by amide coupling, or direct reduction/Grignard addition.

G Start Methyl 2-bromopyrimidine- 5-carboxylate SNAr S_NAr Reaction (Nucleophilic Substitution) Start->SNAr  Primary/Secondary Amines  (DIPEA, DMF, Heat) Suzuki Suzuki-Miyaura Coupling Start->Suzuki  Ar-B(OH)2  (Pd cat., Base) Amine_Prod 2-Amino-pyrimidine Scaffold SNAr->Amine_Prod Hydrolysis C5 Ester Hydrolysis (LiOH/NaOH) Amine_Prod->Hydrolysis Aryl_Prod 2-Aryl-pyrimidine Scaffold Suzuki->Aryl_Prod Aryl_Prod->Hydrolysis Amide_Coup Amide Coupling (Kinase Inhibitor Library) Hydrolysis->Amide_Coup  R-NH2, HATU

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the C2 and C5 positions.

Experimental Protocols

Protocol A: C2-Functionalization via SNAr (Amination)

Purpose: To introduce an amine motif at the C2 position. This is the most common reaction for generating kinase inhibitor scaffolds (e.g., mimicking the aminopyrimidine hinge binder).

Reagents:

  • Substrate: Methyl 2-bromopyrimidine-5-carboxylate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Procedure:

  • Dissolution: In a reaction vial, dissolve Methyl 2-bromopyrimidine-5-carboxylate (100 mg, 0.46 mmol) in anhydrous DMF (2.0 mL).

  • Addition: Add DIPEA (160 µL, 0.92 mmol) followed by the amine of choice (0.50 mmol).

  • Reaction:

    • For Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.

    • For Anilines/Weak Nucleophiles: Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift of [M-Br+Amine].

  • Work-up: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expert Insight: The C5-ester strongly activates the C2-position. If using a volatile amine, perform the reaction in a sealed tube. Avoid using nucleophilic solvents like methanol if high temperatures are required, as methoxide formation (C2-OMe byproduct) can compete.

Protocol B: C2-Functionalization via Suzuki-Miyaura Coupling

Purpose: To install an aryl or heteroaryl group at C2.

Reagents:

  • Substrate: Methyl 2-bromopyrimidine-5-carboxylate (1.0 equiv)

  • Boronic Acid/Ester: Ar-B(OH)₂ or Ar-Bpin (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[3]

Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.5 equiv).

  • Solvent & Degassing: Add Dioxane/Water (4:1, concentration ~0.1 M). Sparge with Nitrogen or Argon for 5 minutes to remove oxygen.

  • Catalyst: Add the Pd catalyst under an inert atmosphere.

  • Reaction: Heat at 80–90°C (oil bath) or 100°C (Microwave, 30 min).

  • Work-up: Filter through a Celite pad. Dilute filtrate with EtOAc/Water. Extract, dry organics, and concentrate.

Self-Validating Check: The appearance of palladium black precipitate often indicates catalyst decomposition; if conversion is low, ensure rigorous degassing was performed.

Protocol C: C5-Ester Functionalization (Grignard Addition)

Purpose: Direct conversion of the ester to a tertiary alcohol, often used to create specific binding pockets or solubility handles.

Reagents:

  • Substrate: Methyl 2-bromopyrimidine-5-carboxylate (1.0 equiv)

  • Grignard Reagent: Methylmagnesium bromide (3.0 M in ether, >2.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Cooling: Dissolve substrate in anhydrous THF (0.2 M) and cool to -30°C (Critical to prevent over-reaction or decomposition).

  • Addition: Add MeMgBr dropwise over 10 minutes.

  • Warming: Allow the mixture to warm to 0°C or RT over 30 minutes.

  • Quench: Quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract with DCM or EtOAc.

Note: This reaction preserves the C2-bromide if performed at low temperature, allowing subsequent C2-modification.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SNAr Nucleophile is too weak (e.g., electron-poor aniline).Increase Temperature to 100°C; switch solvent to NMP; use stronger base (Cs₂CO₃).
Byproduct: C2-Methoxy Solvent competition (Methanol).Use non-nucleophilic solvents (DMF, THF, Dioxane). Avoid alkoxide bases.
Hydrolysis of Ester Wet solvents or excessive hydroxide base.Use anhydrous solvents.[4] Use carbonate bases (K₂CO₃) instead of hydroxides (NaOH) during coupling steps.
Pd Catalyst Death Oxygen presence.Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging).

References

  • Synthesis of 2-substituted pyrimidine-5-carboxylic esters. Organic Chemistry Portal. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Medical Indication. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Adenosine receptor antagonists and their use thereof (Patent WO2023158626A1).Google Patents.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines (Analogous Chemistry). ACS Omega. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of Kinase Inhibitors using Methyl 2-bromopyrimidine-5-carboxylate

Executive Summary Methyl 2-bromopyrimidine-5-carboxylate (CAS: 54030-56-7) is a "privileged scaffold" in the design of ATP-competitive kinase inhibitors. Its structural utility lies in its bifunctional nature: the C2-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromopyrimidine-5-carboxylate (CAS: 54030-56-7) is a "privileged scaffold" in the design of ATP-competitive kinase inhibitors. Its structural utility lies in its bifunctional nature: the C2-bromide serves as an electrophilic handle for installing hinge-binding motifs (via


 or cross-coupling), while the C5-ester  provides a vector for extending into the solvent-exposed front or the gatekeeper region of the kinase pocket.

This guide details the strategic application of this building block in synthesizing Type I and Type II kinase inhibitors . It moves beyond generic procedures to provide optimized, self-validating protocols for C2-functionalization and C5-derivatization, supported by mechanistic insights and troubleshooting matrices.

Strategic Synthetic Planning

The Pharmacophore Logic

In the context of kinase inhibition, the pyrimidine ring often functions as the core scaffold binding to the hinge region of the ATP-binding site.

  • C2-Position (Hinge Binder): Substitution here typically introduces an amino-aryl or amino-heteroaryl group that forms hydrogen bonds with the kinase hinge residues (e.g., the "gatekeeper" methionine or threonine).

  • C5-Position (Solvent Front/Back Pocket): The ester is a precursor to amides or ethers that solubilize the molecule or probe the ribose-binding pocket/solvent front.

Retrosynthetic Analysis & Pathway Selection

The high electrophilicity of the C2 position, activated by the ring nitrogens and the electron-withdrawing C5-ester, dictates the synthetic order of operations.

Optimal Route: C2-Functionalization


 C5-Hydrolysis 

C5-Amidation.
  • Why? Functionalizing C2 first prevents potential side reactions (e.g., self-condensation) during the harsh conditions often required for ester hydrolysis. Furthermore, the ester group activates the C2-bromide for Nucleophilic Aromatic Substitution (

    
    ), making the first step milder.
    

SyntheticStrategy Start Methyl 2-bromopyrimidine- 5-carboxylate SNAr Path A: SNAr (Nucleophilic Aromatic Substitution) Start->SNAr  Amine/Aniline  (Hinge Binder) Suzuki Path B: Suzuki Coupling (Pd-Catalyzed C-C Bond) Start->Suzuki  Boronic Acid  (Core Extension) Intermediate1 2-Amino-pyrimidine Ester Intermediate SNAr->Intermediate1 Hydrolysis Ester Hydrolysis (LiOH/NaOH) Intermediate1->Hydrolysis Intermediate2 2-Aryl-pyrimidine Ester Intermediate Suzuki->Intermediate2 Intermediate2->Hydrolysis Acid Pyrimidine-5-carboxylic Acid Hydrolysis->Acid AmideCoupling Amide Coupling (HATU/T3P) Acid->AmideCoupling  R-NH2 Final Final Kinase Inhibitor (Amide Derivative) AmideCoupling->Final

Figure 1: Divergent synthetic pathways for kinase inhibitor synthesis starting from Methyl 2-bromopyrimidine-5-carboxylate.

Detailed Experimental Protocols

Protocol A: C2-Functionalization via (Installation of Hinge Binder)

This is the most common reaction for this scaffold. The electron-deficient pyrimidine ring allows for the displacement of the bromide by amines.

Scope: Anilines (aromatic amines) and aliphatic amines. Note: Anilines are less nucleophilic and often require acid catalysis or palladium, whereas aliphatic amines react under basic conditions.

Method A1: Acid-Catalyzed Displacement (For Anilines)

Use this for: Installing phenyl-amino hinge binders (e.g., 4-morpholinoaniline).

Reagents:

  • Methyl 2-bromopyrimidine-5-carboxylate (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1 – 0.5 equiv) or HCl (4M in dioxane)

  • Solvent: Isopropanol (iPrOH) or 1,4-Dioxane

Procedure:

  • Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-bromopyrimidine-5-carboxylate (1.0 mmol) in iPrOH (5 mL).

  • Addition: Add the substituted aniline (1.1 mmol) and p-TsOH (0.2 mmol).

  • Reaction: Heat the mixture to reflux (80–100 °C) for 4–12 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product is usually more polar than the starting bromide.

  • Workup: Cool to room temperature.

    • Precipitation: Often, the product precipitates as a tosylate/HCl salt. Filter the solid and wash with cold iPrOH and Et2O.

    • Alternative: If no precipitate forms, concentrate in vacuo, dilute with EtOAc, wash with sat. NaHCO3 (to neutralize), water, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallization from MeOH/EtOAc or Flash Chromatography (DCM/MeOH gradient).

Mechanism & Insight: The acid protonates the pyrimidine nitrogen (or the ester carbonyl), increasing the electrophilicity of the C2 carbon, thereby facilitating attack by the weaker aniline nucleophile.

Method A2: Base-Mediated Displacement (For Aliphatic Amines)

Use this for: Installing solubilizing tails or non-aromatic linkers.

Reagents:

  • Methyl 2-bromopyrimidine-5-carboxylate (1.0 equiv)

  • Aliphatic Amine (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) or K2CO3 (2.0 equiv)

  • Solvent: THF, DMF, or Acetonitrile

Procedure:

  • Dissolve the starting material in THF (0.2 M).

  • Add DIPEA (2.0 equiv) and the amine (1.2 equiv).

  • Stir at Room Temperature (RT) for 2–6 hours. (Heat to 50 °C if reaction is sluggish).

  • Workup: Dilute with water, extract with EtOAc.

Protocol B: C5-Ester Hydrolysis

Once the C2 position is functionalized, the C5 methyl ester must be hydrolyzed to the carboxylic acid to allow for further elaboration.

Reagents:

  • C2-substituted pyrimidine ester (from Protocol A)

  • Lithium Hydroxide (LiOH·H2O) (3.0 – 5.0 equiv)

  • Solvent: THF / Water (3:1 ratio) or MeOH / Water

Procedure:

  • Dissolution: Dissolve the ester in THF/Water (3:1).

  • Hydrolysis: Add LiOH·H2O.[2] Stir at RT for 3–16 hours.

    • Tip: If solubility is an issue, add a small amount of MeOH.

    • Monitoring: LC-MS should show complete conversion to the acid (M-14 mass shift).

  • Workup (Critical Step):

    • Concentrate to remove volatile organic solvents (THF/MeOH).

    • Acidify the remaining aqueous solution to pH ~3–4 using 1N HCl.

    • Precipitation: The carboxylic acid product typically precipitates out of the acidic aqueous phase. Filter, wash with water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc or n-Butanol, dry, and concentrate.

Protocol C: C5-Amide Coupling (The "Tail" Extension)

This step defines the selectivity profile of the inhibitor by interacting with the solvent front.

Reagents:

  • Pyrimidine-5-carboxylic acid (1.0 equiv)[3]

  • Amine partner (1.1 – 1.5 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM

Procedure:

  • Activation: Dissolve the acid in dry DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5–10 minutes at RT to form the active ester.

  • Coupling: Add the amine partner. Stir at RT for 2–12 hours.

  • Workup:

    • Dilute with EtOAc, wash with sat. LiCl (to remove DMF), sat. NaHCO3, and brine.

    • Purification: Flash chromatography (often requires DCM/MeOH/NH3 systems due to polarity).

Data Summary & Troubleshooting

Reaction Condition Screening Matrix
TransformationPreferred ConditionAlternativeCommon Pitfall

(Aniline)
p-TsOH, iPrOH, RefluxPd2(dba)3, Xantphos, Cs2CO3Incomplete conversion due to weak nucleophilicity of aniline.

(Alkyl Amine)
DIPEA, THF, RTK2CO3, DMF, 60°CBis-addition (rare due to scaffold) or hydrolysis of ester if water is present.
Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2OPd(PPh3)4, Na2CO3, TolueneProtodeboronation of the boronic acid.
Hydrolysis LiOH, THF/H2O, RTNaOH, MeOH/H2O, 50°CDecarboxylation (rare but possible at very high temp/low pH).
Representative Case Study: Synthesis of a Syk-like Inhibitor

Target: N-methyl-2-((4-morpholinophenyl)amino)pyrimidine-5-carboxamide

  • Step 1 (

    
    ):  Methyl 2-bromopyrimidine-5-carboxylate + 4-morpholinoaniline + p-TsOH in refluxing dioxane. Yield: 85%.
    
  • Step 2 (Hydrolysis): LiOH in THF/H2O. Yield: 92%.

  • Step 3 (Amidation): Acid + Methylamine (HCl salt) + HATU + DIPEA in DMF. Yield: 78%.

Total Yield: ~61% over 3 steps.

References

  • Synthesis of 2-substituted pyrimidine-5-carboxylic esters: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). Synthesis, 2002(6), 720-722. Link

  • Syk Inhibitor Discovery (2,4-diaminopyrimidine-5-carboxamides): Hisamichi, H., et al. (2005). Bioorganic & Medicinal Chemistry, 13(16), 4936-4951. Link

  • Suzuki Coupling on Pyrimidines: Gong, Y., & Pauls, H. W. (2000). Synlett, 2000(6), 829-831. Link

  • 
     Reactivity of Chloropyrimidines:  Barvian, M. R., et al. (2000). Journal of Medicinal Chemistry, 43(24), 4606-4616. Link
    
  • General Kinase Inhibitor Synthesis Review: Roskoski, R. (2019). Pharmacological Research, 139, 395-460. Link

Sources

Method

Application Note & Protocols: Derivatization of Methyl 2-bromopyrimidine-5-carboxylate for Library Synthesis

Abstract The pyrimidine scaffold is a privileged core structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in diverse b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in diverse biological interactions and its synthetic tractability. Methyl 2-bromopyrimidine-5-carboxylate is a highly versatile and synthetically accessible building block for the creation of diverse chemical libraries.[3] The electron-deficient nature of the pyrimidine ring, combined with the differential reactivity of the C2-bromo and C5-ester functionalities, allows for a range of selective derivatization strategies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key derivatization reactions of this scaffold, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). We present field-proven, step-by-step protocols, discuss the causality behind experimental choices, and offer insights into reaction optimization for parallel library synthesis.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine-based compounds are integral to modern pharmacology, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[4][5][6][7] The strategic functionalization of the pyrimidine core allows for the precise modulation of a molecule's physicochemical properties and its interaction with biological targets. Methyl 2-bromopyrimidine-5-carboxylate serves as an ideal starting material for library synthesis due to two key features:

  • The C2-Bromo Group: This position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties.

  • The C5-Ester Group: The methyl ester provides a secondary point for diversification, either through direct modification (e.g., hydrolysis followed by amide coupling) or by acting as an electronic-directing group that influences the reactivity of the ring.

This guide focuses on leveraging the C2-bromo position to build molecular complexity, a common and effective strategy in the generation of screening libraries.[1][2]

Core Derivatization Strategies and Protocols

The primary pathways for derivatizing the C2 position of Methyl 2-bromopyrimidine-5-carboxylate are illustrated below. Each pathway offers a unique method for introducing chemical diversity.

G cluster_0 Palladium-Catalyzed Cross-Coupling start Methyl 2-bromopyrimidine-5-carboxylate suzuki Suzuki-Miyaura (C-C Bond) start->suzuki ArB(OH)2 Pd Catalyst, Base sonogashira Sonogashira (C-C Bond) start->sonogashira Terminal Alkyne Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Amine (R2NH) Pd Catalyst, Base snar Nucleophilic Aromatic Substitution (SNAr) (C-N, C-O, C-S Bonds) start->snar Nucleophile (Nu-H) Base caption Figure 1. Key Derivatization Pathways.

Caption: Figure 1. Key Derivatization Pathways.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical research due to its high functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[8][9]

Mechanistic Insight: The reaction cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10][11] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient heteroaryl halides.[12]

Detailed Protocol: Parallel Synthesis of a 2-Arylpyrimidine Library

This protocol is designed for a 24-well plate format.

  • Preparation: In a dry 24-well plate, add a stir bar to each well. To each designated well, add the corresponding arylboronic acid (0.12 mmol, 1.2 equiv).

  • Reagent Addition: To each well, add Methyl 2-bromopyrimidine-5-carboxylate (21.7 mg, 0.10 mmol, 1.0 equiv).

  • Catalyst and Base: In a separate vial, prepare a master mix of the catalyst and base. For example, for 24 reactions, combine Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol, 2 mol%) and Cs₂CO₃ (977 mg, 3.0 mmol, 2.0 equiv per well). Add this solid mixture to each well.

  • Solvent Addition: Add 1,4-dioxane (0.5 mL) and water (0.1 mL) to each well.

  • Reaction Execution: Seal the plate with a cap mat. Place the plate on a stirring hotplate and heat to 90 °C for 4-12 hours.

  • Monitoring: Monitor the reaction progress by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up: After cooling to room temperature, quench each well with water (1 mL) and extract with ethyl acetate (2 x 1.5 mL).

  • Purification: The combined organic layers can be concentrated and purified by parallel flash chromatography or preparative HPLC to yield the desired 2-arylpyrimidine-5-carboxylates.

Data Presentation: Representative Suzuki Couplings

Boronic Acid PartnerCatalystBaseTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃90692
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃100888
3-Pyridylboronic acidPd(XPhos) G3K₃PO₄85495
4-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂Cs₂CO₃901078

Yields are based on isolated material after purification.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a powerful method for installing alkynyl moieties, which are valuable linkers and pharmacophores in drug discovery.[4][12] The reaction typically requires both palladium and copper(I) co-catalysts.[13]

Causality Behind Experimental Choices:

  • Catalyst System: A Pd(0) species (often formed in situ from a Pd(II) precatalyst) performs the oxidative addition. The Cu(I) co-catalyst is crucial for activating the terminal alkyne, forming a copper acetylide intermediate that facilitates the transmetalation step.[13]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HBr byproduct and as a solvent.

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and promote the homocoupling of alkynes (Glaser coupling). Therefore, degassing the solvent and maintaining an inert atmosphere (N₂ or Ar) is critical for high yields.

Detailed Protocol: Synthesis of Methyl 2-(phenylethynyl)pyrimidine-5-carboxylate

  • Setup: To a dry Schlenk flask under an argon atmosphere, add Methyl 2-bromopyrimidine-5-carboxylate (217 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), and CuI (10 mg, 0.05 mmol, 5 mol%).

  • Solvent and Reagents: Add degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2 mL).

  • Alkyne Addition: Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 16 hours. The reaction can be gently heated to 40-50 °C to accelerate the conversion of less reactive substrates.[13]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl, then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination: Introduction of N-Aryl and N-Alkyl Groups

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for C-N bond formation.[14] For an electron-deficient substrate like 2-bromopyrimidine, this reaction is highly efficient.

Expertise & Insights:

  • Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote both the oxidative addition and the final reductive elimination steps.[15]

  • Base Selection: A strong, non-nucleophilic base is needed. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOt-Bu) are common choices. The base deprotonates the amine and facilitates its coordination to the palladium center.[14][15] Careful selection is needed to avoid side reactions.[12]

  • Catalyst Poisoning: 2-Halopyrimidines can sometimes act as catalyst poisons. If a reaction stalls, it may be due to the formation of an inactive catalyst complex. Using a different ligand or precatalyst can sometimes mitigate this issue.[16]

Detailed Protocol: Synthesis of Methyl 2-(phenylamino)pyrimidine-5-carboxylate

  • Setup: In an oven-dried vial under an argon atmosphere, add Methyl 2-bromopyrimidine-5-carboxylate (108.5 mg, 0.5 mmol), Pd₂(dba)₃ (11.5 mg, 0.0125 mmol, 2.5 mol%), and XPhos (24 mg, 0.05 mmol, 10 mol%).

  • Base and Amine: Add sodium tert-butoxide (NaOt-Bu, 67 mg, 0.7 mmol, 1.4 equiv).

  • Solvent and Reagent: Add anhydrous toluene (2.5 mL), followed by aniline (56 mg, 0.6 mmol, 1.2 equiv).

  • Reaction: Seal the vial and heat the mixture in a preheated block at 100 °C for 6 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify by flash chromatography to obtain the desired product.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[17] This provides a metal-free alternative for introducing amine, alkoxide, or thiol nucleophiles at the C2 position.

Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-poor C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[18] This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the ring. The subsequent loss of the bromide leaving group restores aromaticity. The presence of the C5-ester group further activates the ring towards this reaction.[19]

Detailed Protocol: Synthesis of Methyl 2-(morpholino)pyrimidine-5-carboxylate

  • Setup: In a round-bottom flask, dissolve Methyl 2-bromopyrimidine-5-carboxylate (217 mg, 1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

  • Reagents: Add morpholine (105 mg, 1.2 mmol, 1.2 equiv) followed by potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 3 hours.

  • Work-up: Cool the mixture to room temperature and pour it into ice water (50 mL). A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product, which is often pure enough for subsequent steps. Recrystallization or chromatography can be performed if necessary.

Workflow for Parallel Library Synthesis

To efficiently generate a library of compounds, a parallel synthesis workflow can be implemented. The following diagram outlines a typical process using the Suzuki coupling protocol as an example.

G cluster_workflow Parallel Library Synthesis Workflow dispense 1. Dispense Reagents - Building Block (A) - Boronic Acids (B1-Bn) - Catalyst/Base Mix react 2. Parallel Reaction - Seal Plate - Heat & Stir dispense->react workup 3. Parallel Work-up - Quench - Liquid-Liquid Extraction react->workup purify 4. Purification - Evaporation - Parallel HPLC/SFC workup->purify analyze 5. Analysis & QC - LC-MS - NMR (Representative) - Plate for Screening purify->analyze caption Figure 2. Parallel Synthesis Workflow.

Caption: Figure 2. Parallel Synthesis Workflow.

Conclusion

Methyl 2-bromopyrimidine-5-carboxylate is a powerful and versatile scaffold for the construction of diverse chemical libraries. By employing a suite of robust and well-characterized reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as SNAr substitutions, researchers can readily access a wide range of novel pyrimidine derivatives. The protocols and insights provided in this application note offer a solid foundation for drug discovery professionals to design and execute efficient library synthesis campaigns, ultimately accelerating the identification of new therapeutic candidates.

References

  • Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. [URL: https://www.benchchem.com/application-notes/cross-coupling-reactions-with-5-bromo-2-chloropyrimidine]
  • Google Patents. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. [URL: https://patents.google.
  • Chem-Impex. Methyl 5-bromopyrimidine-2-carboxylate. [URL: https://www.chemimpex.
  • ePrints Soton - University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [URL: https://eprints.soton.ac.uk/420237/1/Sonogashira_cross_coupling_reaction_of_bromocyanofluoropyridine.pdf]
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine. [URL: https://patents.google.
  • ResearchGate. A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions | Request PDF. [URL: https://www.researchgate.net/publication/372097725_A_comprehensive_review_medicinal_applications_and_diverse_synthetic_strategies_of_pyrimidine-based_compounds_leveraging_Suzuki_and_Sonogashira_reactions]
  • PMC - NIH. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10434469/]
  • PubChem. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7016458]
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [URL: https://www.mdpi.com/1420-3049/22/2/185]
  • Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670001172]
  • PubMed. Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. [URL: https://pubmed.ncbi.nlm.nih.gov/37493051/]
  • ACS Medicinal Chemistry Letters. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00205]
  • ResearchGate. Nucleophilic Aromatic Substitution | Request PDF. [URL: https://www.researchgate.
  • Wikipedia. Nucleophilic aromatic substitution. [URL: https://en.wikipedia.
  • Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [URL: https://www.rsc.org/books/find-a-book/b026528/978-1-84973-541-5]
  • MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [URL: https://www.mdpi.com/1420-3049/23/10/2678]
  • ChemistrySelect. Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202301036]
  • MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [URL: https://www.mdpi.com/1420-3049/27/22/7918]
  • ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [URL: https://www.researchgate.net/figure/Suzuki-cross-coupling-of-methyl-5-bromobenzofuran-2-carboxylate-7-with-arylboronic-acids_fig2_322695627]
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/16%3A_Electrophilic_Aromatic_Substitution/16.
  • Tokyo Chemical Industry Co., Ltd. Methyl 5-Bromopyrimidine-2-carboxylate 89581-38-4. [URL: https://www.tcichemicals.com/IN/en/p/M2910]
  • Molecules. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. [URL: https://www.mdpi.com/1420-3049/28/2/739]
  • PMC - NIH. Concerted Nucleophilic Aromatic Substitution Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6033481/]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [URL: https://www.researchgate.
  • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol006963z]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c75165989214b92c72553d]
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_and_Organometallic_Reactions/19.

Sources

Application

Precision Synthesis of JAK Inhibitors: Leveraging Methyl 2-bromopyrimidine-5-carboxylate

Introduction: The Scaffold Advantage In the landscape of kinase inhibitor design, the pyrimidine core remains a privileged scaffold. Specifically, Methyl 2-bromopyrimidine-5-carboxylate (CAS: 89793-12-4) serves as a high...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Advantage

In the landscape of kinase inhibitor design, the pyrimidine core remains a privileged scaffold. Specifically, Methyl 2-bromopyrimidine-5-carboxylate (CAS: 89793-12-4) serves as a high-utility intermediate for synthesizing Type I JAK inhibitors .

Its structural duality drives its value:

  • The C2-Position (Hinge Binder): The bromine atom at C2 is highly activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling. This position typically engages the ATP-binding hinge region of the Janus Kinase (JAK) domain.

  • The C5-Position (Solvent Vector): The ester moiety provides a handle for late-stage diversification. Hydrolysis and subsequent amide coupling allow researchers to extend the molecule into the solvent-exposed region, modulating solubility and pharmacokinetic (PK) properties without disrupting the core binding mode.

This guide details the strategic application of this molecule in synthesizing JAK2/JAK3-selective inhibitors, focusing on reaction fidelity and scalable protocols.

Strategic Analysis: Reactivity & Mechanism

Electronic Profile

The pyrimidine ring is electron-deficient (π-deficient). The presence of the electron-withdrawing carboxylate group at C5 further decreases electron density at C2 and C4.

  • Consequence: The C2-bromine is exceptionally labile toward nucleophiles.

  • Selectivity: In SNAr reactions, the C2 position is significantly more reactive than unactivated aryl halides, allowing for mild reaction conditions that preserve sensitive functional groups on the nucleophile.

Pathway Context: JAK/STAT Signaling

Inhibitors derived from this scaffold typically block the phosphorylation step of the JAK-STAT pathway.

JAK_Pathway Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor JAK JAK Autophosphorylation Receptor->JAK Activation STAT STAT Phosphorylation JAK->STAT Recruitment Inhibitor Pyrimidine Inhibitor (Blocks ATP Binding) Inhibitor->JAK Inhibition Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation (Gene Transcription) Dimer->Nucleus

Figure 1: Mechanism of Action.[1] The synthesized inhibitor competes with ATP at the JAK catalytic cleft, preventing STAT phosphorylation.

Application Protocols

Method A: SNAr Functionalization (The Hinge-Binding Motif)

This protocol couples an aniline derivative (common in Momelotinib analogs) to the C2 position.

Target Intermediate: Methyl 2-((4-morpholinophenyl)amino)pyrimidine-5-carboxylate.

Reagents & Stoichiometry
ComponentEquiv.Role
Methyl 2-bromopyrimidine-5-carboxylate 1.0 Electrophile
4-Morpholinoaniline1.1Nucleophile
p-Toluenesulfonic acid (pTSA)1.0Catalyst/Proton Source
1,4-Dioxane (or 2-Butanol)[0.2 M]Solvent
Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with Methyl 2-bromopyrimidine-5-carboxylate (1.0 eq) and 4-morpholinoaniline (1.1 eq).

  • Solvation: Add 1,4-Dioxane to achieve a concentration of 0.2 M.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (1.0 eq).

    • Expert Insight: While basic conditions (DIPEA) work, acidic catalysis (pTSA) often suppresses side reactions and accelerates the substitution via protonation of the pyrimidine N3, making C2 more electrophilic.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H: ~217/219).

  • Work-up: Cool to room temperature. The product often precipitates as the tosylate salt. Filter the solid and wash with cold ether.

  • Free Base Liberation: Suspend the solid in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate.

Method B: C5-Ester Hydrolysis & Amide Coupling

Once the core is established, the ester is converted to an amide to fine-tune potency and solubility.

Target: 2-((4-morpholinophenyl)amino)pyrimidine-5-carboxamide derivative.

Step-by-Step Protocol
  • Saponification: Dissolve the intermediate from Method A in THF/MeOH (1:1). Add LiOH (2.0 eq, 1M aqueous solution). Stir at RT for 2 hours.

    • Caution: Avoid heating if possible to prevent decarboxylation, though rare with this scaffold.

  • Acidification: Acidify carefully to pH 4–5 with 1N HCl. The carboxylic acid usually precipitates. Filter and dry.

  • Activation: Suspend the dry acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

  • Coupling: Add the desired amine (e.g., methylamine, piperazine derivative) (1.2 eq). Stir at RT for 12 hours.

  • Purification: Dilute with water. If solid forms, filter. If not, extract with EtOAc. Final purification via Reverse Phase HPLC is recommended for library synthesis.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthesis capabilities starting from the core bromide.

Synthesis_Workflow SM Methyl 2-bromopyrimidine- 5-carboxylate SnAr S_NAr Reaction (Anilines/Amines) SM->SnAr Path A Suzuki Suzuki Coupling (Aryl Boronic Acids) SM->Suzuki Path B Int_A Intermediate A (C2-Amino) SnAr->Int_A Hydrolysis Ester Hydrolysis (LiOH) Int_A->Hydrolysis Int_B Intermediate B (C2-Aryl) Suzuki->Int_B Int_B->Hydrolysis Amide Amide Coupling (HATU/Amine) Hydrolysis->Amide Final Final JAK Inhibitor Amide->Final

Figure 2: Divergent synthetic routes. Path A is preferred for Type I inhibitors requiring H-bond donors at the hinge.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Electron-rich anilines are poor nucleophiles.Switch solvent to n-Butanol and increase temp to 110°C. Use catalytic HCl instead of pTSA.
Ester Hydrolysis during SNAr Wet solvent or excess hydroxide bases.Use anhydrous dioxane. Switch base to K₂CO₃ or use acid catalysis (pTSA) which preserves the ester.
Pd-Scavenging (Suzuki Route) Residual Pd in final product.Use SiliaMetS® Thiol scavengers or wash organic layer with N-acetylcysteine solution.
Poor Solubility of Acid Intermediate Zwitterionic nature of the amino-acid core.Do not isolate the dry acid. Perform a "one-pot" hydrolysis-coupling or use the Li-salt directly in the coupling step.

References

  • Structural Basis of JAK Inhibition

    • Lucet, I. S., et al. (2006). "The structural basis of Janus kinase 2 inhibition by a potent and specific pan-JAK inhibitor." Blood, 107(1), 176–183. Link

  • SNAr Reactivity of Pyrimidines: Barrett, D., et al. (2005). "Pyrimidines as Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(15), 3540-3546.
  • Synthetic Applications of Methyl 2-bromopyrimidine-5-carboxylate

    • ChemicalBook. (2025).[2][3] "Ethyl 2-chloropyrimidine-5-carboxylate Applications and Synthesis." Link

    • Note: The ethyl/chloro analogs share identical synthetic utility to the methyl/bromo variant described.
  • JAK Pathway Overview

    • O'Shea, J. J., et al. (2013). "The JAK-STAT pathway: impact on human disease and therapeutic intervention."[4] Annual Review of Medicine, 64, 427-443. Link

  • Suzuki Coupling on Pyrimidines: Gong, Y., et al. (2004). "Suzuki cross-coupling reaction of 5-bromopyrimidine derivatives." Journal of Heterocyclic Chemistry, 41(6).

Sources

Method

The Versatile Scaffold: Methyl 2-bromopyrimidine-5-carboxylate in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Pyrimidine Core In the landscape of contemporary drug discovery, the pyrimidine ring stands as a privileged scaffold, forming the core of numerous biologically active molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrimidine Core

In the landscape of contemporary drug discovery, the pyrimidine ring stands as a privileged scaffold, forming the core of numerous biologically active molecules.[1] Its prevalence in nucleic acids has made it a natural starting point for the design of enzyme inhibitors and other therapeutic agents. Among the vast array of functionalized pyrimidines, Methyl 2-bromopyrimidine-5-carboxylate has emerged as a particularly valuable and versatile building block for medicinal chemists. Its strategic placement of a reactive bromine atom at the 2-position and a readily modifiable ester at the 5-position allows for the systematic and efficient construction of diverse molecular architectures. This application note will provide an in-depth guide to the utilization of Methyl 2-bromopyrimidine-5-carboxylate in the synthesis of potent kinase inhibitors, complete with detailed experimental protocols, structure-activity relationship (SAR) analysis, and mechanistic insights.

Core Applications in Kinase Inhibitor Synthesis

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug development efforts. The 2-aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition, with the nitrogen atoms of the pyrimidine ring often forming key hydrogen bond interactions with the hinge region of the kinase active site. Methyl 2-bromopyrimidine-5-carboxylate serves as an ideal precursor for the synthesis of 2-anilinopyrimidine derivatives, a class of compounds that has shown significant promise as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[2][3]

The Synthetic Blueprint: From Building Block to Bioactive Molecule

The general synthetic strategy for constructing 2-anilinopyrimidine-5-carboxamide libraries from Methyl 2-bromopyrimidine-5-carboxylate involves a two-step sequence:

  • Palladium-Catalyzed Cross-Coupling: A Buchwald-Hartwig amination reaction is employed to couple the 2-bromo position of the pyrimidine ring with a diverse range of substituted anilines. This reaction is a cornerstone of modern C-N bond formation, offering high yields and broad functional group tolerance.

  • Amidation of the Carboxylate: The methyl ester at the 5-position is then converted to a carboxamide. This is typically achieved through saponification to the corresponding carboxylic acid, followed by amide bond formation with a variety of amines. This position provides a crucial vector for modulating the compound's physicochemical properties and exploring further interactions with the target protein.

This modular approach allows for the rapid generation of compound libraries with diverse substitutions at both the 2- and 5-positions, facilitating comprehensive SAR studies.

G start Methyl 2-bromopyrimidine-5-carboxylate step1 Buchwald-Hartwig Amination (Substituted Anilines, Pd catalyst, Base) start->step1 intermediate Methyl 2-(arylamino)pyrimidine-5-carboxylate step1->intermediate step2 Saponification (e.g., LiOH, NaOH) intermediate->step2 acid 2-(Arylamino)pyrimidine-5-carboxylic acid step2->acid step3 Amide Coupling (Amines, Coupling Reagents) acid->step3 final 2-(Arylamino)pyrimidine-5-carboxamides (Bioactive Kinase Inhibitors) step3->final

Caption: General synthetic workflow for 2-anilinopyrimidine-5-carboxamides.

Detailed Experimental Protocols

The following protocols are representative examples for the key transformations involved in the synthesis of 2-anilinopyrimidine-5-carboxamide derivatives. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of Methyl 2-bromopyrimidine-5-carboxylate

This protocol details the palladium-catalyzed coupling of Methyl 2-bromopyrimidine-5-carboxylate with a substituted aniline.

Materials:

  • Methyl 2-bromopyrimidine-5-carboxylate

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Methyl 2-bromopyrimidine-5-carboxylate (1.0 mmol), the substituted aniline (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 2-(arylamino)pyrimidine-5-carboxylate.

Causality of Choices:

  • Pd₂(dba)₃ and Xantphos: This combination is a robust catalytic system for Buchwald-Hartwig aminations, with the bulky, electron-rich Xantphos ligand facilitating the reductive elimination step and promoting high catalytic turnover.[4]

  • Cesium Carbonate: A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the catalytic cycle. Cs₂CO₃ is often effective in these couplings.

  • Anhydrous Dioxane: An inert, anhydrous solvent is crucial to prevent quenching of the catalyst and other reactive species.

Protocol 2: Saponification and Amide Coupling

This two-step protocol describes the conversion of the methyl ester to a carboxamide.

Step A: Saponification

Materials:

  • Methyl 2-(arylamino)pyrimidine-5-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the Methyl 2-(arylamino)pyrimidine-5-carboxylate (1.0 mmol) in a mixture of THF (5 mL), MeOH (2 mL), and water (2 mL).

  • Add LiOH (2.0 mmol) and stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water (10 mL) and acidify to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the 2-(arylamino)pyrimidine-5-carboxylic acid.

Step B: Amide Coupling

Materials:

  • 2-(Arylamino)pyrimidine-5-carboxylic acid

  • Desired amine (e.g., (S)-3-aminopyrrolidine-1-carboxylate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 2-(arylamino)pyrimidine-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.2 mmol) and DIPEA (3.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 mmol) and continue stirring at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 2-(arylamino)pyrimidine-5-carboxamide.

Causality of Choices:

  • HATU: A highly efficient peptide coupling reagent that minimizes side reactions and racemization, leading to clean and high-yielding amide bond formation.

  • DIPEA: A non-nucleophilic organic base used to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction.

Structure-Activity Relationship (SAR) Insights

The 2-anilinopyrimidine-5-carboxamide scaffold allows for systematic exploration of SAR at two key positions.

SAR cluster_scaffold 2-Anilinopyrimidine-5-carboxamide Scaffold cluster_r1 R1: Kinase Hinge Binding cluster_r2 R2: Solubility and Selectivity scaffold r1_node Substituents on the aniline ring modulate potency and selectivity. r2_node Amide modifications influence physicochemical properties and can access additional binding pockets.

Caption: Key regions for SAR exploration on the 2-anilinopyrimidine-5-carboxamide scaffold.

Table 1: Representative Biological Activity of 2-Anilinopyrimidine-5-carboxamide Derivatives as Kinase Inhibitors

Compound IDR¹ (Aniline Substituent)R² (Amide Moiety)Target KinaseIC₅₀ (nM)Reference
A 3-ethynylphenylN-cyclopropylCDK25[2]
B 3-nitrophenylN-methylCDK212[2]
C 4-fluoro-3-aminophenylN-isopropylSyk8
D 3-aminophenylN-(2-methoxyethyl)Syk15

Data presented is representative and compiled from various sources for illustrative purposes.

As illustrated in Table 1, substitutions on the aniline ring (R¹) directly impact the potency and selectivity of the inhibitor by interacting with the hydrophobic regions of the kinase active site. The amide moiety (R²) is crucial for tuning the compound's solubility, metabolic stability, and can be designed to interact with solvent-exposed regions or allosteric pockets of the target kinase.

Conclusion and Future Perspectives

Methyl 2-bromopyrimidine-5-carboxylate is a powerful and versatile starting material in medicinal chemistry, providing a reliable and efficient entry point to the synthesis of potent 2-anilinopyrimidine-5-carboxamide-based kinase inhibitors. The robust and modular synthetic strategies, centered around palladium-catalyzed cross-coupling and amide bond formation, enable the rapid exploration of chemical space and the fine-tuning of pharmacological properties. The continued application of this valuable building block, in conjunction with structure-based drug design and innovative synthetic methodologies, will undoubtedly lead to the discovery of novel and effective therapeutics for a wide range of diseases.

References

  • ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Anilino-5-carboxamidopyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • ACS Publications. (n.d.). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Organic Syntheses. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]

  • UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • NIH. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Juniper Publishers. (n.d.). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

Sources

Application

Application Note: Fragment-Based Drug Design with Methyl 2-bromopyrimidine-5-carboxylate

Abstract This application note details the strategic utilization of Methyl 2-bromopyrimidine-5-carboxylate (CAS: 89581-38-4) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike simple benzene or pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of Methyl 2-bromopyrimidine-5-carboxylate (CAS: 89581-38-4) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike simple benzene or pyridine fragments, this pyrimidine core offers a "privileged" bi-functional architecture.[1] It possesses two chemically orthogonal growth vectors: the electrophilic C2-position (susceptible to


 and Pd-catalyzed coupling) and the C5-ester (amenable to hydrolysis and amide coupling). This guide provides validated protocols for biophysical screening (STD-NMR) and synthetic evolution, enabling researchers to rapidly transition from fragment hits to lead-like molecules.[1]

The Scaffold Advantage: Orthogonal Growth Vectors

In FBDD, the "value" of a fragment is defined by its ability to evolve. Methyl 2-bromopyrimidine-5-carboxylate is classified as a Tier-1 Core because it solves a common bottleneck: Vector rigidity.[1]

  • Vector A (C2-Position): The bromine atom at the 2-position is activated by the electron-withdrawing nature of the two ring nitrogens. This allows for rapid library expansion via Nucleophilic Aromatic Substitution (

    
    ) with amines, often without the need for transition metal catalysts.
    
  • Vector B (C5-Position): The methyl ester serves as a masked vector.[1] It contributes to solubility during initial screening but can be hydrolyzed to a carboxylic acid for subsequent amide coupling, allowing growth into solvent-exposed pockets.[1]

Structural Logic Diagram

The following diagram illustrates the orthogonal reactivity inherent to this scaffold.

ScaffoldLogic Core Methyl 2-bromopyrimidine-5-carboxylate (The Scaffold) VectorA Vector A (C2-Position) Target: Hydrophobic Pockets Method: SnAr / Suzuki Core->VectorA High Reactivity (Br) VectorB Vector B (C5-Position) Target: Solvent Front/H-Bonding Method: Amide Coupling Core->VectorB Masked Vector (COOMe)

Figure 1: Orthogonal growth vectors of the methyl 2-bromopyrimidine-5-carboxylate scaffold.

Biophysical Screening Protocol: Ligand-Observed NMR[1][2]

Due to the low molecular weight (MW ~217 Da) and moderate affinity (mM range) of fragments, traditional biochemical assays often fail. We recommend Saturation Transfer Difference (STD) NMR as the primary validation tool.[1]

Protocol A: Fragment Solubility & QC

Rationale: Aggregated fragments cause false positives in NMR and SPR.

  • Stock Preparation: Dissolve Methyl 2-bromopyrimidine-5-carboxylate in

    
    -DMSO to a concentration of 200 mM .
    
    • Note: The ester moiety ensures good solubility in DMSO compared to the free acid.

  • Aqueous Dilution Test: Dilute the stock to 1 mM in the screening buffer (e.g., 50 mM Phosphate, pH 7.4, 100 mM NaCl).

  • Turbidimetry Check: Measure Absorbance at 600 nm. An

    
     indicates aggregation.[1]
    
  • Stability: Verify chemical stability of the C2-Br bond in buffer by LCMS after 24 hours. (Expect <5% hydrolysis at pH 7.4).[1]

Protocol B: STD-NMR Screening

Rationale: STD-NMR detects magnetization transfer from protein to ligand, confirming binding.[1]

Reagents:

  • Target Protein ( > 20 kDa recommended)

  • Ligand: Methyl 2-bromopyrimidine-5-carboxylate[1]

  • Reference: Tryptophan (Trp) or known binder (Positive Control)

Parameters:

Parameter Setting Reason

| Protein Conc. | 10 - 20


M | Minimizes protein consumption while maintaining signal.[1] |
| Ligand Conc.  | 0.5 - 1.0 mM | Ensures large Ligand:Protein ratio (approx 50:1 to 100:1).[1] |
| Temperature  | 283 K (10°C) | Slows exchange rates, often enhancing the STD effect. |
| On-Resonance  | 0.0 ppm or -1.0 ppm | Irradiates protein methyls; avoids ligand aromatic signals.[1] |
| Off-Resonance  | 30.0 ppm | Control irradiation where no signals exist.[1] |
| Sat. Time (

)
| 2.0 - 3.0 seconds | Allows accumulation of NOE transfer.[1] |

Workflow:

  • Acquire 1D

    
    H NMR  of the ligand alone (Reference Spectrum).[1]
    
  • Acquire STD Spectrum (On-Resonance minus Off-Resonance).[1]

  • Analysis: If the aromatic protons of the pyrimidine (approx 9.0 ppm) appear in the difference spectrum, the fragment binds.

  • Competition Experiment: Titrate a known high-affinity inhibitor. If the fragment signal disappears, it confirms specific binding to the active site.

Synthetic Evolution Strategies

Once binding is confirmed, the fragment must be "grown" to improve potency. The following protocols are optimized for this specific scaffold.

Protocol C: Vector A Expansion via (C2-Functionalization)

Context: This is the most efficient way to introduce diversity.[1] The C2-Br is highly reactive toward primary and secondary amines due to the pyrimidine ring's electron deficiency.

Reaction Scheme:



Step-by-Step:

  • Stoichiometry: Dissolve Methyl 2-bromopyrimidine-5-carboxylate (1.0 equiv) in anhydrous 1,4-Dioxane or DMF (0.2 M).

  • Nucleophile: Add the amine building block (1.2 equiv).

  • Base: Add DIPEA (Diisopropylethylamine) (2.5 equiv).

    • Critical Step: If using a salt form of the amine (e.g., hydrochloride), increase DIPEA to 3.5 equiv.

  • Conditions: Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.[1]

    • Observation: The reaction is cleaner than Suzuki coupling and avoids Pd scavenging.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol D: Vector B Activation (Hydrolysis & Amide Coupling)

Context: After optimizing Vector A, the C5-ester is converted to an amide to pick up hydrogen bonding interactions.

Step 1: Hydrolysis

  • Dissolve the C2-substituted intermediate in THF:MeOH:Water (3:1:1) .

  • Add LiOH (3.0 equiv).[1] Stir at Room Temperature for 2 hours.

  • Acidify to pH 3 with 1N HCl. The acid product typically precipitates.[1] Filter and dry.[1]

Step 2: Amide Coupling

  • Dissolve the acid (1.0 equiv) in DMF.[1]

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 mins to activate.

  • Add the amine partner (

    
    -
    
    
    
    ) (1.2 equiv).[1]
  • Stir at RT for 2-16 hours.

Case Study: Project Kinase-Hinge

Scenario: A screening campaign identifies Methyl 2-bromopyrimidine-5-carboxylate as a weak binder (


 mM) to a novel serine/threonine kinase.[1]

Structural Hypothesis:

  • The pyrimidine ring mimics the adenine of ATP (Hinge Binder).

  • The C2-Br points toward the hydrophobic "Gatekeeper" region.[1]

  • The C5-Ester points toward the solvent-exposed ribose pocket.[1]

Evolution Workflow:

  • Hit Validation: STD-NMR confirms binding.[1] Competition with ATP shows displacement.[1]

  • Library Generation (Vector A): A library of 20 aromatic amines is coupled via Protocol C (

    
    ) .[1]
    
    • Result: A 3-chloroaniline derivative improves potency to

      
      M.[1]
      
  • Vector Switching (Vector B): The ester is hydrolyzed (Protocol D).

  • Solubility Optimization: The resulting acid is coupled with solubilizing piperazine groups.[1]

    • Result: Final Lead Compound (

      
       nM) with excellent solubility.[1]
      
Workflow Visualization

FBDD_Workflow Step1 1. Fragment Screening (STD-NMR / SPR) Step2 2. Hit Validation (Methyl 2-bromopyrimidine-5-carboxylate) Step1->Step2 Hit ID Step3 3. Vector A Expansion (C2) Protocol: SnAr Displacement Step2->Step3 Grow Hydrophobic Step4 4. Vector B Expansion (C5) Protocol: Hydrolysis + Amide Coupling Step3->Step4 Grow Soluble Lead Lead Candidate (nM Potency) Step4->Lead Optimization

Figure 2: FBDD workflow applied to the pyrimidine carboxylate scaffold.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: advancing the concept." Nature Reviews Drug Discovery.[1]

  • Jahnke, W., et al. (2002).[1] "Second-site NMR screening: the fragment-based approach to drug discovery." Current Opinion in Chemical Biology.

  • PubChem Compound Summary. (2023). "Methyl 5-bromopyrimidine-2-carboxylate."[1][2] National Center for Biotechnology Information.[1]

  • Brough, P. A., et al. (2008).[1] "Pyrimidines as novel, potent, and selective inhibitors of Hsp90." Journal of Medicinal Chemistry.

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-bromopyrimidine-5-carboxylate

Welcome to the dedicated technical support guide for the purification of Methyl 2-bromopyrimidine-5-carboxylate (CAS No. 1209459-66-4).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2-bromopyrimidine-5-carboxylate (CAS No. 1209459-66-4). This resource is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate.[1][2] As a pivotal building block in the synthesis of novel pharmaceuticals, particularly antiviral and anticancer agents, achieving high purity of this compound is critical for the success of subsequent research and development activities.[2]

This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. We will delve into the causality behind experimental choices to empower you with a robust understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude Methyl 2-bromopyrimidine-5-carboxylate?

The two most effective and commonly employed purification techniques for this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the scale of your reaction.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product, especially when the crude material is already of moderate to high purity. It is often more scalable and cost-effective for large quantities. Patent literature suggests that recrystallization from solvents like ethanol or ethyl acetate is a viable method for structurally similar compounds.[3]

  • Flash Column Chromatography is the method of choice for separating the desired compound from significant amounts of impurities, particularly those with similar polarity. It offers high resolution but can be more time-consuming and resource-intensive than recrystallization.

Q2: How do I assess the purity of my Methyl 2-bromopyrimidine-5-carboxylate after purification?

A multi-faceted approach is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of organic compounds like substituted pyrimidines.[4] A reversed-phase C18 column with a gradient elution of water (often with a modifier like 0.1% phosphoric acid or formic acid) and acetonitrile is a typical starting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structural integrity of the compound and detecting proton-bearing impurities. The absence of unexpected signals is a strong indicator of high purity.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS confirm the molecular weight of the product (217.02 g/mol ) and can help identify impurities.[5][6]

  • Melting Point Analysis: A sharp melting point within the expected range (e.g., 98.0-105.0 °C, though this can vary slightly between suppliers) indicates high purity.[7] A broad or depressed melting range suggests the presence of impurities.

Q3: What are the potential sources of impurities in my crude product?

Impurities can arise from several sources during the synthesis of Methyl 2-bromopyrimidine-5-carboxylate:

  • Unreacted Starting Materials: Such as 2-amino-5-bromopyrimidine or other precursors used in the synthesis.[3]

  • Reagents and Catalysts: Residual acids, bases, or catalysts from the reaction workup.

  • Byproducts: Formed through side reactions. For instance, in reactions involving diazotization, byproducts from undesired nucleophilic substitution can occur.[8] Hydrolysis of the methyl ester group to the corresponding carboxylic acid is also a possibility, especially under acidic or basic workup conditions.

  • Isomeric Impurities: Depending on the synthetic route, regioisomers may form, which can be particularly challenging to separate.[9]

Purification Workflow: A Decision Guide

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude Methyl 2-bromopyrimidine-5-carboxylate.

PurificationWorkflow start Crude Methyl 2-bromopyrimidine-5-carboxylate is_solid Is the crude material a solid? start->is_solid assess_purity Assess Purity (TLC, ¹H NMR) high_purity Purity >90%? (one major spot by TLC) assess_purity->high_purity is_solid->assess_purity Yes oily_crude Crude is an oil or contains many impurities is_solid->oily_crude No recrystallize Recrystallization high_purity->recrystallize Yes column_chrom Flash Column Chromatography high_purity->column_chrom No final_product Pure Product (Verify by HPLC/NMR) recrystallize->final_product column_chrom->final_product oily_crude->column_chrom

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification process in a problem-cause-solution format.

Recrystallization Issues

Problem 1: The compound "oils out" instead of forming crystals upon cooling.

  • Probable Cause: The boiling point of the solvent is too high, or the solution is supersaturated with impurities, depressing the melting point of the solute below the temperature of the solution.

  • Solution:

    • Reheat the solution until it becomes homogeneous again.

    • Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until persistent cloudiness is observed.[10] Common anti-solvents for ethyl acetate or ethanol would be hexanes or petroleum ether.

    • Alternatively, add more of the primary solvent to reduce saturation, then allow for slower cooling. Slow cooling (e.g., leaving the flask to cool to room temperature before placing it in an ice bath) is crucial for forming well-defined crystals.

Problem 2: No crystals form even after the solution has cooled completely.

  • Probable Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.

    • Seed Crystals: If available, add a tiny crystal of pure Methyl 2-bromopyrimidine-5-carboxylate to the solution.

    • Increase Concentration: If nucleation fails, gently heat the solution and evaporate some of the solvent to increase the concentration of the solute. Then, attempt to cool and crystallize again.

Problem 3: The recovered product is still impure after recrystallization.

  • Probable Cause: The chosen solvent system is not optimal, and the impurities are co-crystallizing with the product. Impurities may also be trapped within the crystal lattice.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests to find a better solvent system. An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.

    • Perform a Second Recrystallization: A second pass may be sufficient to remove the remaining impurities.

    • Charcoal Treatment: If the impurity is colored, it may be a polar, high molecular weight byproduct. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[10]

Column Chromatography Issues

Problem 1: Poor separation between the product and an impurity (overlapping spots on TLC).

  • Probable Cause: The polarity of the mobile phase (eluent) is not optimized for the separation.

  • Solution:

    • Solvent System Optimization: Systematically vary the ratio of the solvents in your eluent. For silica gel chromatography, a common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Change Solvents: If adjusting the ratio is insufficient, try a different solvent system altogether. For example, replacing ethyl acetate with diethyl ether or dichloromethane with chloroform can alter the selectivity of the separation.

    • Consider a Different Stationary Phase: If separation on silica gel is intractable, consider using a different stationary phase like alumina (basic or neutral) or reversed-phase silica (C18).

Problem 2: The compound is streaking or "tailing" on the column.

  • Probable Cause: The compound is too polar for the chosen eluent, it is interacting too strongly with the stationary phase, or the column is overloaded. The compound may also be degrading on the silica.

  • Solution:

    • Increase Eluent Polarity: Add a small percentage (0.1-1%) of a polar modifier like methanol or triethylamine (if the compound is basic) to the eluent.

    • Reduce Sample Load: Ensure you are not loading too much crude material onto the column. A general rule is to load 1-5% of the mass of the stationary phase.

    • Use a Milder Stationary Phase: If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Recrystallization of Methyl 2-bromopyrimidine-5-carboxylate

This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

  • Solvent Selection: Based on patent literature for similar compounds, ethyl acetate is a good starting point.[3] Test the solubility of your crude material (~10-20 mg) in a small amount of solvent (~0.5 mL). The ideal solvent will fully dissolve the compound when hot but show low solubility when cold. A two-solvent system, like ethyl acetate/petroleum ether, can also be effective.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a spatula-tip of activated charcoal, and heat the solution at a gentle boil for 2-3 minutes.[10]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol assumes the use of standard silica gel as the stationary phase.

  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. An ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The separation can be monitored by TLC.[11]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Methyl 2-bromopyrimidine-5-carboxylate.

ParameterRecrystallizationFlash Column Chromatography
Typical Solvents Ethyl acetate, Ethanol, Ethyl acetate/HexanesHexanes/Ethyl Acetate gradient, Dichloromethane/Methanol
Scale Milligrams to KilogramsMilligrams to >100 Grams
Purity Achievable >99% (if impurities are minor)>99.5%
Primary Application Removing minor impurities from solidSeparating complex mixtures, purification of oils

Safety and Handling

Methyl 2-bromopyrimidine-5-carboxylate is classified as an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Preparation method of 2-methyl-5-bromopyrimidine. CN113683571A.
  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. CN102321016B.
  • Recrystallization. MIT Digital Lab Techniques Manual. YouTube. [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. [Link]

  • Methyl 5-bromopyridine-2-carboxylate. PubChem. [Link]

  • Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
  • Methyl 5-bromopyrimidine-2-carboxylate. PubChem. [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Bromopyrimidine Reactions

Welcome to the technical support center for 2-bromopyrimidine reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this versatile but often...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromopyrimidine reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this versatile but often tricky substrate. The electron-deficient nature of the pyrimidine ring, while useful, introduces specific challenges that can lead to low yields and complex product mixtures.

This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and solve common problems, ensuring your experiments are both successful and reproducible.

Section 1: Core Troubleshooting Guide

This section is organized by common reaction types where 2-bromopyrimidine is employed.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Cross-coupling reactions are among the most powerful tools for functionalizing 2-bromopyrimidine. However, they are sensitive to a variety of factors that can suppress yield.

Q1: My Suzuki-Miyaura coupling with 2-bromopyrimidine is sluggish, incomplete, or has failed entirely. What are the most critical initial troubleshooting steps?

A1: When a Suzuki-Miyaura reaction underperforms, a systematic review of your components and conditions is the most effective approach. The issue often lies in one of three areas: catalyst deactivation, suboptimal reaction parameters, or poor reagent quality.

  • Catalyst System Integrity: The choice of palladium source and ligand is paramount. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[1] To counteract this, bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, or RuPhos) are often required to promote the difficult oxidative addition step and shield the metal center.[2] If you are using a simple catalyst like Pd(PPh₃)₄ with limited success, switching to a more robust pre-catalyst system is a logical first step.

  • Base and Solvent Selection: The base is not merely a proton scavenger; it activates the boronic acid for transmetalation.[2] For challenging couplings like those with 2-bromopyrimidine, a stronger base such as potassium phosphate (K₃PO₄) is often more effective than carbonates (K₂CO₃, Cs₂CO₃).[2] The solvent system must be anhydrous and thoroughly degassed. A mixture of an ethereal solvent like 1,4-dioxane or THF with a small amount of water is common, but ensure the water is also degassed to prevent catalyst oxidation.

  • Reagent Quality:

    • 2-Bromopyrimidine: Verify the purity of your starting material. It should be stored in a cool, dark place. Impurities can interfere with the catalyst.

    • Boronic Acid/Ester: Boronic acids are prone to decomposition via protodeboronation, especially at high temperatures.[1][3] Use fresh, high-purity boronic acid. If you suspect decomposition, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

Q2: I'm observing a significant amount of pyrimidine (the debrominated starting material) in my reaction mixture. What causes this and how can I prevent it?

A2: The formation of pyrimidine is due to a side reaction called hydrodehalogenation, where the bromine atom is replaced by a hydrogen.[4] This is a common issue in palladium-catalyzed reactions and can arise from several sources.

  • Causality: Hydrodehalogenation is often caused by the presence of a hydride source in the reaction.[4] This can be residual water, alcohols (if used as a solvent), or even certain bases or additives. The palladium catalyst can form palladium hydride species (Pd-H), which then participate in a competing catalytic cycle to reduce the 2-bromopyrimidine.[4] High temperatures and long reaction times can exacerbate this issue.

  • Mitigation Strategies:

    • Scrupulous Anhydrous/Degassed Conditions: Ensure your solvent is rigorously dried and degassed. Use flame-dried glassware and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • Choice of Base and Solvent: Avoid using solvents that can act as hydride donors, such as isopropanol, especially at high temperatures. If using a carbonate base, ensure it is anhydrous.

    • Optimize Ligand: Certain ligands can favor the desired cross-coupling pathway over hydrodehalogenation. Screening different phosphine ligands can be beneficial.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sometimes, a slightly lower temperature over a longer period can minimize byproduct formation.

Q3: My Buchwald-Hartwig amination is giving a complex mixture of products instead of the desired 2-aminopyrimidine. What are the likely side reactions?

A3: The Buchwald-Hartwig amination is a powerful method for C-N bond formation but requires careful optimization, especially with heteroaromatic halides.[5][6]

  • Common Side Reactions:

    • Hydrodehalogenation: As with Suzuki coupling, reduction of the starting material is a common problem.

    • Homocoupling of Amine: While less common, it can occur under certain conditions.

    • Catalyst Inhibition: The product, a 2-aminopyrimidine, can be a better ligand for palladium than the phosphine ligand you are using, leading to catalyst inhibition and an incomplete reaction.

  • Troubleshooting Steps:

    • Ligand and Base Combination: This is the most critical parameter in Buchwald-Hartwig reactions. The combination of a bulky, electron-rich ligand (e.g., Josiphos, Xantphos) and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is typically required.[7][8]

    • Temperature and Reaction Time: These reactions are often sensitive to temperature. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion, which can lead to byproduct formation.

    • Amine Volatility: If you are using a volatile amine (e.g., methylamine, dimethylamine), the reaction should be performed in a sealed tube or pressure vessel to ensure the amine remains in the reaction mixture.[9][10]

Troubleshooting Workflow for Cross-Coupling Reactions

The following diagram outlines a logical workflow for troubleshooting low-yield cross-coupling reactions.

G start Low Yield / No Reaction check_reagents Step 1: Verify Reagent Quality - Purity of 2-bromopyrimidine? - Freshness of boronic acid/amine? - Anhydrous/degassed solvent? start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Appropriate base used? check_reagents->check_conditions Reagents OK success Yield Improved check_reagents->success Impurity Found & Fixed optimize_catalyst Step 3: Optimize Catalyst System - Switch to bulky, electron-rich ligand? - Increase catalyst loading? - Use a pre-catalyst? check_conditions->optimize_catalyst Conditions OK check_conditions->success Condition Adjusted analyze_byproducts Step 4: Analyze Byproducts - LC-MS / GC-MS analysis - Identify debromination, homocoupling, etc. optimize_catalyst->analyze_byproducts Still Low Yield optimize_catalyst->success New System Works analyze_byproducts->optimize_catalyst Provides Clues G cluster_0 Desired Suzuki Cycle cluster_1 Undesired Debromination Cycle A Pd(0)L₂ B Oxidative Addition A->B 2-Br-Pyr C Ar-Pd(II)-Br B->C D Transmetalation (with Ar'-B(OH)₂) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar' Product G Pd(0)L₂ H Forms Pd-H Species G->H Hydride Source (e.g., H₂O) I H-Pd(II)-Br H->I J Reductive Elimination I->J 2-Br-Pyr J->G Pyrimidine Byproduct

Sources

Troubleshooting

Technical Support Center: Dehalogenation of Methyl 2-bromopyrimidine-5-carboxylate

Welcome to the technical support center for the dehalogenation of methyl 2-bromopyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the dehalogenation of methyl 2-bromopyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My aim is to combine established scientific principles with practical, field-tested insights to help you navigate the complexities of this important transformation.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the dehalogenation of methyl 2-bromopyrimidine-5-carboxylate. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but after the specified time, analysis by TLC, GC-MS, or NMR shows a significant amount of unreacted methyl 2-bromopyrimidine-5-carboxylate.

Potential Causes & Solutions
  • Inactive Catalyst: The palladium catalyst, typically Pd/C, is the workhorse of this reaction.[1] Its activity can be compromised by improper storage, handling, or poisoning.

    • Solution:

      • Use a fresh batch of catalyst: Catalysts can degrade over time, especially if exposed to air or moisture.

      • Ensure an inert atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) active species.

      • Check for catalyst poisons: Sulfur-containing compounds, strong coordinating ligands, or other impurities in your starting material or solvent can poison the catalyst. Purify your starting material if necessary.

  • Insufficient Hydrogen Source: Whether you are using hydrogen gas or a transfer hydrogenation reagent, an inadequate supply will stall the reaction.

    • Solution:

      • For H₂ gas: Ensure your balloon or gas cylinder is supplying a positive pressure of hydrogen. Briefly evacuate and backfill the reaction vessel with H₂ gas multiple times to ensure a hydrogen atmosphere.

      • For transfer hydrogenation: Reagents like formic acid, ammonium formate, or isopropanol are common hydrogen donors.[2][3] Ensure you are using the correct stoichiometry, typically a large excess. For example, when using isopropanol, it often serves as the solvent as well.[2]

  • Suboptimal Reaction Conditions: Temperature and pressure can significantly influence the reaction rate.

    • Solution:

      • Increase the temperature: If the reaction is sluggish at room temperature, cautiously increasing the temperature (e.g., to 40-60 °C) can improve the rate. Monitor for potential side reactions.

      • Increase hydrogen pressure: For reactions using H₂ gas, increasing the pressure can enhance the reaction rate. However, this may require specialized equipment.

Issue 2: Formation of a Major Unidentified Byproduct

Your reaction appears to have proceeded, but the main product is not the desired methyl pyrimidine-5-carboxylate. You observe a new spot on TLC or a new peak in your analytical data.

Potential Causes & Solutions
  • Over-reduction of the Pyrimidine Ring: Under harsh conditions (high temperature, high pressure, or highly active catalyst), the pyrimidine ring itself can be reduced.[4][5]

    • Solution:

      • Milder reaction conditions: Reduce the temperature and/or hydrogen pressure.

      • Decrease catalyst loading: Using a lower molar percentage of the palladium catalyst can sometimes temper its activity.

      • Change the catalyst: Consider a less active catalyst or a different palladium source.

  • Reduction of the Ester Group: While less common under typical dehalogenation conditions, the methyl ester is susceptible to reduction to an alcohol, especially with more reactive hydride sources.

    • Solution:

      • Avoid harsh reducing agents: Stick to catalytic hydrogenation or transfer hydrogenation. Reagents like LiAlH₄ should be avoided if only dehalogenation is desired.[6]

      • Control the stoichiometry of the hydrogen donor in transfer hydrogenation to avoid excess reducing equivalents.

Issue 3: Incomplete Reaction - Stalls at ~50% Conversion

The reaction starts well but seems to stop midway, leaving a mixture of starting material and product.

Potential Causes & Solutions
  • Catalyst Deactivation: The catalyst may become deactivated during the reaction.[7]

    • Solution:

      • Add fresh catalyst: If the reaction has stalled, carefully adding another portion of the catalyst under an inert atmosphere might restart it.

      • Investigate the cause of deactivation: As mentioned before, impurities can be a culprit.

  • Insufficient Base (if applicable): Some dehalogenation reactions, particularly those using certain transfer hydrogenation systems, require a base to neutralize the generated HBr.[8][9][10] If the base is consumed, the reaction may stop.

    • Solution:

      • Ensure sufficient base: Use at least a stoichiometric amount of a suitable base (e.g., triethylamine, potassium carbonate). An excess is often used.

      • Choose the right base: The choice of base can be critical. For aryl bromides, weaker bases like Cs₂CO₃ may be sufficient, while chlorides might require stronger bases like NaOtBu.[10]

Experimental Workflow: Troubleshooting Logic

G start Low Conversion? catalyst Check Catalyst Activity (Fresh Batch, Inert Atmosphere) start->catalyst Yes byproduct Major Byproduct? start->byproduct No h2_source Verify Hydrogen Source (Pressure, Stoichiometry) catalyst->h2_source conditions Optimize Conditions (Increase Temp/Pressure) h2_source->conditions success Successful Dehalogenation conditions->success over_reduction Consider Over-reduction (Milder Conditions, Less Catalyst) byproduct->over_reduction Yes stalled Reaction Stalled? byproduct->stalled No ester_reduction Check for Ester Reduction (Avoid Harsh Hydrides) over_reduction->ester_reduction ester_reduction->success catalyst_deactivation Address Catalyst Deactivation (Add More Catalyst, Purify Substrate) stalled->catalyst_deactivation Yes stalled->success No base Ensure Sufficient Base (Stoichiometry, Base Strength) catalyst_deactivation->base base->success

Caption: A decision-making flowchart for troubleshooting common dehalogenation issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for palladium-catalyzed dehalogenation?

A1: The generally accepted mechanism for palladium-catalyzed hydrodehalogenation involves a catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the pyrimidine to form a Pd(II) intermediate.[11]

  • Hydride Transfer/Formation of a Palladium-Hydride Species: A hydride (H⁻) is transferred to the palladium center. In catalytic hydrogenation, this comes from the heterolytic cleavage of H₂ on the palladium surface.[12] In transfer hydrogenation, the hydrogen donor (e.g., isopropanol, formic acid) generates the palladium-hydride species.[2][13]

  • Reductive Elimination: The aryl group and the hydride ligand are reductively eliminated from the palladium center, forming the dehalogenated product and regenerating the active Pd(0) catalyst.[12]

G pd0 Pd(0) aryl_pd_br Aryl-Pd(II)-Br pd0->aryl_pd_br Oxidative Addition aryl_pd_h Aryl-Pd(II)-H aryl_pd_br->aryl_pd_h Hydride Transfer aryl_pd_h->pd0 Reductive Elimination aryl_h Aryl-H (Product) aryl_pd_h->aryl_h aryl_br Aryl-Br (Substrate) aryl_br->aryl_pd_br h_source H Source (H₂ or Donor) h_source->aryl_pd_br

Caption: Simplified catalytic cycle for palladium-catalyzed dehalogenation.

Q2: Which hydrogen source should I choose: H₂ gas or a transfer hydrogenation reagent?

A2: The choice depends on your laboratory's capabilities and the specific requirements of your synthesis.

FeatureH₂ GasTransfer Hydrogenation
Equipment Requires a hydrogen cylinder or balloon, and potentially a hydrogenation apparatus for pressures > 1 atm.Standard laboratory glassware is usually sufficient.
Safety Flammable gas, requires careful handling.Reagents like formic acid and isopropanol are generally easier and safer to handle.[14]
Selectivity Can sometimes lead to over-reduction if not carefully controlled.Often offers higher selectivity as the reducing potential is more moderate.
Common Reagents H₂Formic acid, ammonium formate, isopropanol, cyclohexene.[2][3]

Q3: Why is a base sometimes required, and how do I choose the right one?

A3: A base is often necessary to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. The accumulation of acid can inhibit the catalyst and lead to side reactions.

  • When to use a base: It is good practice to include a non-nucleophilic base, especially in transfer hydrogenation reactions.

  • Choosing a base:

    • Inorganic bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are common choices. They are generally mild and effective.[10][15]

    • Amine bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently used. Ensure they are of high purity to avoid catalyst poisoning.

    • Stronger bases: For more challenging dehalogenations (e.g., aryl chlorides), stronger bases like sodium tert-butoxide (NaOtBu) may be necessary, but they also increase the risk of side reactions.[10]

Q4: What is a typical work-up procedure for this reaction?

A4: A standard work-up procedure aims to remove the catalyst and any aqueous-soluble materials.[16]

  • Filtration: After the reaction is complete, the mixture is typically filtered through a pad of Celite® or a similar filter aid to remove the heterogeneous palladium catalyst.

  • Quenching/Washing: The filtrate is then transferred to a separatory funnel. It is often washed with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining acid or base.[16] A brine wash is then used to remove the bulk of the water from the organic layer.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can then be purified by techniques such as column chromatography, recrystallization, or distillation.

Section 3: Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂ Gas

This protocol is a general guideline and may require optimization for your specific setup.

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl 2-bromopyrimidine-5-carboxylate (1.0 eq).

  • Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 5-10 mol% of 10% Pd/C.

  • Seal the flask with a septum and purge with nitrogen or argon.

  • Introduce hydrogen gas via a balloon or from a cylinder.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the excess hydrogen and purge with an inert gas.

  • Proceed with the work-up as described in the FAQ section.

Protocol 2: Transfer Hydrogenation using Ammonium Formate
  • To a round-bottom flask, add methyl 2-bromopyrimidine-5-carboxylate (1.0 eq) and a solvent such as methanol.

  • Add 5-10 mol% of 10% Pd/C.

  • Add ammonium formate (3-5 eq).

  • Heat the reaction mixture to a gentle reflux (typically 40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with the work-up.

References

  • Viciosa, M., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organic Letters, 3(9), 1323-1326. [Link]

  • Wikipedia. (2023). Dehalogenation. [Link]

  • Viciosa, M., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Request PDF. [Link]

  • Stephan, D. W., et al. (2017). Metal-free transfer hydrogenation of olefins via dehydrocoupling catalysis. Proceedings of the National Academy of Sciences, 114(44), E9271-E9278. [Link]

  • Google Patents. (2016).
  • ONE CHEMISTRY. (2022). Elimination | Dehydrohalogenation | Organic Chemistry | Problem | Question | Solved | Solution. YouTube. [Link]

  • MDPI. (2018). A Review on the Catalytic Hydrogenation of Bromate in Water Phase. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). [Link]

  • Brown, D. J., & Lee, T.-C. (1968). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 21(1), 243-253. [Link]

  • Wang, Y., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Burhenn, A., et al. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 13(11), 3291-3297. [Link]

  • Reddy, K. S., et al. (2008). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. The Journal of Organic Chemistry, 73(9), 3493-3496. [Link]

  • Wang, C., et al. (2018). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Inorganic Chemistry, 57(17), 10896-10906. [Link]

  • Hartwig, J. F., et al. (2010). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry, 75(13), 4499-4509. [Link]

  • You, T., et al. (2017). Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. The Journal of Organic Chemistry, 82(3), 1340-1346. [Link]

  • Ghavami, A., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4945. [Link]

  • Lipshutz, B. H., et al. (2025). Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. Chemistry – A European Journal, 31(1), e202403043. [Link]

  • Ashenhurst, J. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. [Link]

  • Pearson. (n.d.). Dehydrohalogenation Practice Problems. [Link]

  • ResearchGate. (n.d.). Catalytic Selective Deuteration of Halo(hetero)arenes. [Link]

  • Hilaris Publisher. (n.d.). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2825-2828. [Link]

  • Bernskoetter, W. H., et al. (2015). Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds. Chemical Science, 6(5), 2834-2840. [Link]

  • Chen, J., et al. (2007). A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones. Tetrahedron, 63(20), 4266-4270. [Link]

  • PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate. [Link]

  • Saskoer.ca. (n.d.). 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Royal Society of Chemistry. (2024). Photoelectrochemical-induced heterogeneous catalytic selective dehalogenation coupling of alkyl halides with thiophenols via interfacial charge transfer. Green Chemistry. [Link]

  • Pearson Study Prep. (2015). Using double dehydrohalogenation to perform alkynide synthesis. YouTube. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

  • ResearchGate. (n.d.). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. [Link]

  • Al-Shameri, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Catalysts, 13(11), 1441. [Link]

  • University of Oxford. (n.d.). 10. Pyrimidines. [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

Sources

Optimization

"workup procedure for Methyl 2-bromopyrimidine-5-carboxylate reactions"

Current Status: Operational | Knowledge Base ID: KB-PYR-54030 Audience: Medicinal Chemists, Process Development Scientists Reagent Profile & Reactivity Overview Methyl 2-bromopyrimidine-5-carboxylate (CAS: 1209459-66-4)...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Knowledge Base ID: KB-PYR-54030 Audience: Medicinal Chemists, Process Development Scientists

Reagent Profile & Reactivity Overview

Methyl 2-bromopyrimidine-5-carboxylate (CAS: 1209459-66-4) is a high-value bifunctional scaffold. Its reactivity is defined by two distinct electrophilic centers:

  • C2 Position (Bromine): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and metal-catalyzed cross-couplings (Suzuki, Stille) due to the electron-deficient pyrimidine ring and the electron-withdrawing ester at C5.
    
  • C5 Position (Methyl Ester): Susceptible to hydrolysis under basic conditions or reduction by hydrides.

Critical Handling Note: The primary failure mode in working up this scaffold is unintentional hydrolysis of the C5-ester during basic washes intended to remove protons or metal catalysts.

Standard Workup Protocols

Protocol A: The Workup (Amine Displacement)

Use this when displacing the 2-Br with primary/secondary amines or thiols.

The Challenge: Removing excess amine nucleophile and protonated salts without hydrolyzing the ester or losing the polar pyrimidine product to the aqueous phase.

Step-by-Step Methodology:

  • Quench: Dilute the reaction mixture (typically DMF, DMSO, or NMP) with Ethyl Acetate (EtOAc) . Avoid DCM initially if the reaction solvent is very polar (DMSO/DMF) to prevent emulsion formation.

  • Aqueous Wash (The "Goldilocks" pH):

    • Do NOT use strong base (NaOH/KOH). This will saponify your ester.

    • Do NOT use strong acid (HCl). This will protonate your product (pyrimidine nitrogen

      
       ~1-2, but substituted amino-pyrimidines can be ~4-5), forcing it into the aqueous layer.
      
    • Correct Reagent: Wash with Saturated Ammonium Chloride (

      
      )  or 5% Lithium Chloride (LiCl) . LiCl is superior for removing DMF/DMSO from the organic layer.
      
  • Extraction: Extract the aqueous layer 2x with EtOAc.

    • Troubleshooting Note: If the product is highly polar (e.g., contains morpholine/piperazine), use 9:1 DCM:Isopropanol for extraction instead of EtOAc.

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if your product has Lewis-basic sites that might coordinate, though this is rare for this scaffold.
Protocol B: The Cross-Coupling Workup (Suzuki/Stille)

Use this for Pd-catalyzed C-C bond formation.

The Challenge: Removing Palladium residues (black specks/color) and boronic acid byproducts while preventing emulsion caused by amphiphilic pyrimidines.

Step-by-Step Methodology:

  • Scavenger Addition (In-Pot): Before aqueous workup, add a silica-based metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure®) directly to the reaction mixture. Stir for 30 mins at 40°C.

  • Filtration: Filter the mixture through a pad of Celite 545 . Rinse the pad with EtOAc or THF.

    • Why? This physically removes bulk Pd black and the scavenger resin.

  • Biphasic Wash:

    • Dilute filtrate with EtOAc.

    • Wash 1x with 5%

      
        (removes boronic acids).
      
    • Wash 1x with Brine .

  • Final Polish: If the organic layer is still dark (colloidal Pd), treat with activated carbon (Charcoal) for 15 mins, then filter again.

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision paths for working up reactions involving this scaffold.

WorkupLogic Start Reaction Complete RxnType Identify Reaction Type Start->RxnType SNAr SNAr (Nucleophilic Sub.) RxnType->SNAr Suzuki Pd-Catalyzed Coupling RxnType->Suzuki PolarCheck Is Nucleophile Highly Polar? SNAr->PolarCheck Scavenge Add Pd Scavenger (Thiol/Silica) Suzuki->Scavenge ExtractDCM Extract: 9:1 DCM:IPA PolarCheck->ExtractDCM Yes (e.g. Morpholine) ExtractEtOAc Extract: EtOAc PolarCheck->ExtractEtOAc No (e.g. Aniline) WashLiCl Wash: 5% LiCl (Remove DMF) ExtractDCM->WashLiCl ExtractEtOAc->WashLiCl Filter Filter via Celite Scavenge->Filter BaseWash Wash: 5% NaHCO3 Filter->BaseWash

Figure 1: Decision tree for selecting the optimal workup solvent and scavenger system based on reaction type.

Troubleshooting Center (The "Sad Path")

Issue 1: "My product disappeared into the aqueous layer."
  • Diagnosis: Pyrimidines are nitrogen-rich and can act as bases. If you used an acid wash (HCl) to remove excess amine, you likely protonated the pyrimidine ring (

    
     or 
    
    
    
    ), making it water-soluble.
  • Fix:

    • Check the pH of your aqueous waste. If pH < 4, your product is likely there.

    • Neutralize the aqueous layer carefully with saturated

      
       until pH ~7-8.
      
    • Re-extract with DCM (Dichloromethane) rather than EtOAc. DCM is better at solubilizing nitrogen heterocycles.

Issue 2: "I have a stubborn emulsion that won't separate."
  • Diagnosis: Pyrimidine esters are amphiphilic. High pH washes often generate emulsions.

  • Fix:

    • Add solid NaCl directly to the separatory funnel to saturate the aqueous phase.

    • Filter the entire biphasic mixture through a glass wool plug or a thin pad of Celite. This breaks the surface tension of the micro-droplets.

    • Add a small amount of Methanol (MeOH) to the mixture.

Issue 3: "The methyl ester hydrolyzed to the carboxylic acid."
  • Diagnosis: Exposure to strong base (NaOH, KOH) or prolonged heating in aqueous base during Suzuki coupling.

  • Fix:

    • Prevention: Switch base in Suzuki coupling from

      
       to 
      
      
      
      (anhydrous)
      or
      
      
      to minimize hydroxide concentration.
    • Recovery: If hydrolysis occurred, acidify the aqueous layer to pH 3 (using citric acid, not HCl) to precipitate the carboxylic acid, then re-esterify using

      
       (Trimethylsilyldiazomethane) or 
      
      
      
      .

Quick Reference Data

Solvent Selection Guide for Extraction

Solvent SystemSuitabilityBest For...[1]
EtOAc StandardLipophilic amines, Suzuki products.
DCM HighPolar pyrimidines, avoiding emulsions.
9:1 DCM:IPA CriticalHighly polar products (e.g., piperazinyl-pyrimidines).
Et2O (Ether) PoorAvoid. Pyrimidines often crash out or oil out.

Scavenger Selection for Pd Removal

Scavenger TypeFunctional GroupCompatibility
SiliaMetS® Thiol -SHExcellent. High affinity for Pd(II).
SiliaMetS® DMT DimercaptotriazineGood. Broad spectrum, but slower kinetics.
Activated Carbon N/AModerate. Cheap, but can adsorb product (yield loss).

References

  • Synthesis of 2-substituted pyrimidine-5-carboxylic esters. Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). Synthesis, 2002(6), 720–722. Context: Establishes the stability profile of the ester and general reactivity of the scaffold.

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development (2023). Context: Authoritative source for the Pd removal protocols (Celite/Scavengers) described in Protocol B.

  • Regioselective Control of the

    
     Amination of 5-Substituted-2,4-Dichloropyrimidines. 
    Lee, M., et al. (2018).[2] Journal of Organic Chemistry.
    
    Context: Validates the regioselectivity (C2 vs C4) and workup conditions for amino-pyrimidines.
    
  • Methyl 2-bromopyrimidine-5-carboxylate (CAS 1209459-66-4) Data Sheet. ChemicalBook / BLD Pharm. Context: Verification of physical properties and CAS identity.[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Chloro- vs. 2-Bromopyrimidines in Suzuki Coupling: Reactivity, Optimization, and Protocols

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for the synthesis of biaryl and heterobiaryl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly for the synthesis of biaryl and heterobiaryl scaffolds that are prevalent in pharmaceuticals.[1] Pyrimidine moieties, integral to a vast array of biologically active molecules, are frequently incorporated using this powerful carbon-carbon bond-forming reaction.[2] The choice of the halide on the pyrimidine substrate is a critical parameter that significantly influences reaction efficiency and conditions. This guide provides an in-depth, objective comparison of the performance of 2-chloropyrimidines versus 2-bromopyrimidines in Suzuki coupling reactions, supported by experimental data, to inform catalyst selection and reaction optimization.

The Decisive Role of the Carbon-Halogen Bond: A Mechanistic Overview

The fundamental difference in reactivity between 2-chloropyrimidines and 2-bromopyrimidines in Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is considerably stronger than the C-Br bond, making it less susceptible to oxidative addition to the palladium(0) catalyst.[1] This step is often the rate-determining step of the catalytic cycle.[1][3]

  • C-Cl Bond Energy: ~339 kJ/mol[1]

  • C-Br Bond Energy: ~276 kJ/mol[1]

This disparity in bond dissociation energy dictates that Suzuki couplings of 2-chloropyrimidines typically necessitate more forcing reaction conditions. These can include higher temperatures, longer reaction times, and more sophisticated and often more expensive catalytic systems to achieve yields comparable to their 2-bromo counterparts.[1]

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below, highlighting the critical oxidative addition step.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)_2 ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr X-B(OR)_2 RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Sources

Comparative

Strategic Alternatives to Methyl 2-bromopyrimidine-5-carboxylate in Synthesis

Executive Summary: Beyond the Bromide Methyl 2-bromopyrimidine-5-carboxylate (CAS: 1209459-66-4) is a ubiquitous scaffold in medicinal chemistry, particularly for kinase inhibitors and heterocycle-based drug discovery. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Bromide

Methyl 2-bromopyrimidine-5-carboxylate (CAS: 1209459-66-4) is a ubiquitous scaffold in medicinal chemistry, particularly for kinase inhibitors and heterocycle-based drug discovery. Its dual functionality—an electrophilic C2-bromide for cross-coupling/SNAr and a C5-ester for derivatization—makes it a versatile linchpin.

However, reliance on this specific intermediate often introduces bottlenecks:

  • Cost & Availability: High-purity commercial sources can be expensive ($300+/50mg) compared to chloro-analogs.

  • Lability: The C2-bromide is highly activated by the electron-deficient pyrimidine ring and the C5-ester, making it prone to hydrolysis or premature nucleophilic attack during storage or handling.

  • Selectivity: In poly-halogenated systems, the high reactivity of the C2-Br can make chemoselective transformations difficult.

This guide evaluates three field-proven alternatives that offer superior stability, cost-efficiency, or orthogonality.

Comparative Analysis of Alternatives

The following table contrasts the standard Methyl 2-bromopyrimidine-5-carboxylate with its three primary strategic alternatives.

FeatureTarget: Methyl 2-bromo...Alt 1: The "Robust" (2-Chloro)Alt 2: The "Masked" (2-SMe)Alt 3: The "Bottom-Up" (De Novo)
Structure 2-Br, 5-COOMe2-Cl, 5-COOMe2-SMe, 5-COOMeAmidine + Vinamidinium
Reactivity High (C-Br bond)Moderate (C-Cl bond)Latent (Requires Activation)N/A (Ring Formation)
Stability Low (Hydrolysis prone)High (Bench stable)Very High (Oxidation resistant)High (Raw materials)
Cost High (

$)
Low ($)Low ($)Very Low (¢)
Primary Use Fast Suzuki/SNArScalable SuzukiLate-stage DiversityLarge Scale Core Synthesis
Key Reagent Pd(PPh3)4 / Mild BasePd-Dialkylbiaryl / HeatmCPBA (Oxidation) or CuTCNaOMe / MeOH

Strategic Decision Matrix

Use the following logic flow to select the optimal starting material for your specific synthetic campaign.

DecisionMatrix Start Start: Define Target R-Group at C2 Q1 Is the C2-R group an Aryl/Heteroaryl? Start->Q1 Carbon Bond Formation Q2 Is the C2-R group a Nucleophile (Amine/Alkoxide)? Start->Q2 Heteroatom Bond Formation Q1_Scale Is this for Scale-up (>10g)? Q1->Q1_Scale Yes Q2_Complex Is the Nucleophile Complex/Sensitive? Q2->Q2_Complex Sol1 Use Methyl 2-chloropyrimidine-5-carboxylate (Cheaper, Stable, Requires Active Pd) Q1_Scale->Sol1 Yes Sol2 Use Methyl 2-bromopyrimidine-5-carboxylate (Fast, Mild Conditions, Expensive) Q1_Scale->Sol2 No (Discovery Scale) Sol3 Use Methyl 2-(methylthio)pyrimidine-5-carboxylate (Oxidize to Sulfone -> Mild SNAr) Q2_Complex->Sol3 Yes (Late Stage) Sol4 Use De Novo Synthesis (Build ring with R-group pre-installed) Q2_Complex->Sol4 No (R-Amidine Available)

Caption: Decision tree for selecting the optimal pyrimidine precursor based on target scale and chemistry type.

Deep Dive & Experimental Protocols

Alternative 1: Methyl 2-chloropyrimidine-5-carboxylate

The Scalable Workhorse

While the C-Cl bond is stronger than C-Br, modern catalyst systems render this difference negligible for most applications. The 2-chloro analog is significantly more stable to storage and hydrolysis.

Critical Insight: For Suzuki couplings on the 2-chloro substrate, standard Pd(PPh3)4 often fails or requires harsh forcing conditions. You must switch to electron-rich, bulky phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) complexes to facilitate the oxidative addition into the C-Cl bond.

Protocol: Microwave-Assisted Suzuki Coupling

  • Reagents: Methyl 2-chloropyrimidine-5-carboxylate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh3)4 (0.5 mol% - Note: High loading not required under MW), Na2CO3 (2.0 equiv).

  • Solvent: DME/Water/Ethanol (7:3:2).

  • Conditions: Microwave irradiation at 150°C for 15-20 minutes.

  • Validation: This protocol typically yields >85% conversion with minimal hydrolysis of the ester, unlike the bromo-analog which often hydrolyzes at high temps.

Alternative 2: Methyl 2-(methylthio)pyrimidine-5-carboxylate

The "Masked" Electrophile

This intermediate allows you to carry the pyrimidine core through harsh conditions (acidic/basic steps) that would decompose a halide. The thiomethyl group (SMe) is inert until you decide to activate it.

Activation Strategy A: The Sulfone Switch (SNAr) Oxidizing SMe to the sulfone (SO2Me) creates a leaving group that is more reactive than chloride or bromide towards nucleophilic aromatic substitution (SNAr).

Protocol: Oxidation & Displacement

  • Oxidation: Dissolve Methyl 2-(methylthio)pyrimidine-5-carboxylate (1 equiv) in DCM. Add mCPBA (2.2 equiv) at 0°C. Stir at RT for 2 hours. Wash with NaHCO3. Isolate the sulfone (often quantitative).

  • Displacement: Treat the crude sulfone with your amine nucleophile (1.1 equiv) and DIPEA (1.5 equiv) in THF at RT. Reaction is usually complete in <30 mins.

Activation Strategy B: Liebeskind-Srogl Coupling (C-C Bond) Directly couple the thioether with a boronic acid using copper catalysis, avoiding the oxidation step.

  • Catalyst System: Pd2(dba)3 / TFP (Tris(2-furyl)phosphine) / CuTC (Copper(I) thiophene-2-carboxylate).

  • Mechanism: CuTC activates the C-S bond, allowing transmetallation to Pd.

Alternative 3: De Novo Ring Construction

The Atom-Economy Champion

Instead of buying an expensive halogenated heterocycle and displacing the halogen, build the ring with your desired substituent already in place. This utilizes vinamidinium salts (or their masked equivalents).

Mechanism: Condensation of an amidine (R-C(=NH)NH2) with a vinamidinium salt (or sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol).

Caption: One-pot condensation strategy.

Protocol (Adapted from Zhichkin et al.):

  • Reagent Prep: Generate the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol by treating methyl 3,3-dimethoxypropionate with methyl formate and NaH (or purchase the vinamidinium salt directly).

  • Condensation: Add the amidine hydrochloride (1.0 equiv) to a solution of the vinamidinium salt (1.0 equiv) in MeOH.

  • Cyclization: Heat to reflux for 3–6 hours.

  • Workup: Cool, acidify slightly to neutralize, and extract.

  • Yield: Typically 80–95%. This avoids the use of Pd catalysts entirely.[1]

References

  • De Novo Synthesis (Key Reference): Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. Link

  • Liebeskind-Srogl Coupling: Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[1][2][3] Journal of the American Chemical Society, 122(45), 11260–11261. Link

  • Microwave Suzuki Protocols: Polak, P. et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 24(15), 2723. Link

  • Sulfone SNAr Reactivity: Barad, K. et al. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec Research. Link

Sources

Validation

A Senior Application Scientist's Guide to Pyrimidine Building Blocks in Medicinal Chemistry: A Comparative Study

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Status of the Pyrimidine Scaffold In the landscape of modern medicinal chemistry, certain molecular frameworks consist...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their structural adaptability and capacity to engage in diverse biochemical interactions.[1][2] Among these, the pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, holds a position of particular influence.[2][3] Its modular architecture allows for precise functionalization, enabling the design of molecules with a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5] This versatility is underscored by the growing number of U.S. Food and Drug Administration (FDA)-approved drugs that feature a pyrimidine core, solidifying its role as a cornerstone in drug discovery.[6][7]

This guide provides a comparative analysis of pyrimidine building blocks, focusing on their application in the development of kinase inhibitors, a major class of targeted therapeutics. We will delve into the structure-activity relationships (SAR) of key pyrimidine-based drugs, present experimental data to support these comparisons, and provide detailed, validated protocols for the assays used to generate such data.

Comparative Analysis of Pyrimidine Scaffolds in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold is a favored structure for kinase inhibitors as it can mimic the hydrogen bonding interactions of the adenine base of ATP, enabling competitive binding to the enzyme's active site.[8]

Case Study 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactive, can drive tumor cell proliferation.[9] Several generations of pyrimidine-based EGFR inhibitors have been developed to treat non-small-cell lung cancer (NSCLC) and other malignancies.[10]

A comparative look at two prominent EGFR inhibitors, Gefitinib and Osimertinib, reveals the evolution of pyrimidine scaffold utilization.

  • Gefitinib (Iressa®): A first-generation inhibitor, Gefitinib features a quinazoline core, a fused pyrimidine system. It demonstrates potent inhibition of wild-type EGFR.

  • Osimertinib (Tagrisso®): A third-generation inhibitor, Osimertinib was designed to overcome resistance mechanisms to earlier drugs, specifically the T790M mutation.[11] Its pyrimidine core is decorated with an indole group, which forms a crucial covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition.

Compound Scaffold Type Target EGFR Status IC50 (nM) *Key Structural Feature
GefitinibQuinazoline (Fused Pyrimidine)Wild-Type~20-80Aniline side chain
OsimertinibMonocyclic PyrimidineT790M Mutant~1-15Indole group for covalent bonding
Compound 10b Pyrimidine-5-carbonitrileWild-Type8.29 ± 0.04Phenylamino side chain

*IC50 values are approximate and can vary based on assay conditions. The value for Compound 10b is from a specific study for comparison.[12]

The data clearly indicates that strategic modifications to the pyrimidine core can dramatically alter target specificity and potency. For instance, a novel pyrimidine-5-carbonitrile derivative, compound 10b, has shown potent EGFR inhibition with an IC50 of 8.29 ± 0.04 nM, comparable to the established drug erlotinib (IC50 = 2.83 ± 0.05 nM).[12] Furthermore, studies on 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have demonstrated high potency against EGFR, with IC50 values in the low nanomolar range.[13]

Case Study 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Pyrimidine-based inhibitors have also found success in targeting this kinase.

  • Pazopanib (Votrient®): This multi-targeted kinase inhibitor, which includes VEGFR-2 in its profile, is built around an indazolyl-pyrimidine core.[14] Structure-activity relationship studies have shown that modifications to the arylamine substituent at the 2-position of the pyrimidine ring significantly impact its inhibitory effect on VEGFR-2.[14]

The development of dual-target kinase inhibitors based on the pyrimidine scaffold is an emerging strategy to enhance therapeutic efficacy and overcome drug resistance.[8][15]

Experimental Protocols: Ensuring Data Integrity

The following protocols are foundational for evaluating the performance of pyrimidine-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.

Causality Behind Experimental Choices:

  • ATP Concentration: Setting the ATP concentration near the Michaelis constant (Km) of the kinase is critical.[16] This ensures that the assay is sensitive to competitive inhibitors that vie with ATP for the active site.

  • Homogeneous Format: The "add-incubate-read" format of the ADP-Glo™ assay minimizes handling steps, reducing variability and making it suitable for high-throughput screening.[17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the kinase of interest in kinase buffer.

    • Prepare a solution of the substrate peptide in kinase buffer.

    • Prepare a solution of ATP at a concentration near the Km of the kinase.

    • Serially dilute the pyrimidine-based test compounds in DMSO, then in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at 37°C.[18]

  • Signal Generation and Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[19] It is a crucial secondary assay to confirm that the inhibition of a target kinase translates to a cellular effect.

Causality Behind Experimental Choices:

  • Metabolic Readout: The MTT assay measures the activity of mitochondrial dehydrogenases, which is an indicator of overall cellular metabolic health.[19][20] A reduction in this activity is a proxy for cytotoxicity or a cytostatic effect.

  • Solubilization Step: The formazan product of MTT reduction is insoluble.[20] A solubilization step is necessary to allow for accurate absorbance measurement.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., A549 for EGFR inhibitors) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

    • Treat the cells with various concentrations of the pyrimidine-based compounds for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[21]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[21]

  • Solubilization and Measurement:

    • Carefully remove the media.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[21]

    • Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Protocol 3: ADME Profiling - Parallel Artificial Membrane Permeability Assay (PAMPA)

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital.[22][23] The PAMPA assay is a high-throughput, non-cell-based method to predict passive intestinal absorption.[22][24]

Causality Behind Experimental Choices:

  • Artificial Membrane: The use of a lipid-infused artificial membrane provides a simplified model of the intestinal barrier, allowing for the specific measurement of passive diffusion without the complexities of active transport.

  • pH Conditions: The assay is typically run at a pH gradient to mimic the conditions of the gastrointestinal tract and blood, which influences the ionization state and permeability of compounds.

Step-by-Step Methodology:

  • Plate Preparation:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane).

    • Add buffer at pH 4.0-6.5 to the wells of the donor plate.

    • Add buffer at pH 7.4 to the wells of a 96-well acceptor plate.

  • Compound Addition and Incubation:

    • Add the pyrimidine-based test compounds to the donor plate.

    • Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

    • Incubate for 4-16 hours at room temperature.

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor plates using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

Visualizing Key Concepts

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the central role of EGFR in cell signaling and how pyrimidine-based inhibitors block its downstream effects.[9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK RAS-RAF-MEK Pathway EGFR->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Screening_Workflow Start Pyrimidine Compound Library HTS Primary Screen: High-Throughput Kinase Assay (e.g., ADP-Glo) Start->HTS Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Active 'Hits' Cell_Assay Secondary Screen: Cell Viability Assay (e.g., MTT) Dose_Response->Cell_Assay ADME Early ADME Profiling (e.g., PAMPA) Cell_Assay->ADME Lead_Opt Lead Optimization (SAR Studies) ADME->Lead_Opt Promising Leads

Caption: Workflow for kinase inhibitor discovery.

Conclusion

The pyrimidine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. [1][2]Its success is rooted in its ability to be readily modified to achieve high potency and selectivity against a wide range of biological targets, particularly protein kinases. As demonstrated through the comparative analysis of EGFR inhibitors, strategic functionalization of the pyrimidine core is key to developing next-generation therapeutics that can overcome clinical challenges such as drug resistance. The robust and validated experimental protocols provided herein serve as a foundation for the accurate evaluation of these compounds, ensuring the integrity of the data that drives drug discovery forward. Future research will undoubtedly continue to unlock the full potential of this remarkable heterocycle.

References

  • Title: Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review Source: ResearchGate URL: [Link]

  • Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) Source: PubMed URL: [Link]

  • Title: Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei Source: PubMed URL: [Link]

  • Title: Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) Source: ResearchGate URL: [Link]

  • Title: Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review Source: Abhilashi University URL: [Link]

  • Title: Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development Source: Research Trend URL: [Link]

  • Title: New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis Source: RSC Publishing URL: [Link]

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers URL: [Link]

  • Title: VEGFR-2 inhibitor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Recent medicinal approaches of novel pyrimidine analogs: A review Source: PMC URL: [Link]

  • Title: Protocol Recommendations for Performing a Kinase Inhibition Assay Source: BellBrook Labs URL: [Link]

  • Title: FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application Source: PubMed URL: [Link]

  • Title: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual Source: NCBI URL: [Link]

  • Title: Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review Source: ResearchGate URL: [Link]

  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: NIH URL: [Link]

  • Title: FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: NCBI URL: [Link]

  • Title: Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review Source: ResearchGate URL: [Link]

  • Title: ADME Profiling Source: Pharmaron URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL: [Link]

  • Title: InhibiScreen Kinase Inhibitor Assay Technical Video Source: YouTube URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromopyrimidine-5-carboxylate

As researchers and drug development professionals, our work with novel chemical entities like Methyl 2-bromopyrimidine-5-carboxylate is foundational to innovation. This versatile heterocyclic building block is instrument...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 2-bromopyrimidine-5-carboxylate is foundational to innovation. This versatile heterocyclic building block is instrumental in synthesizing new pharmaceutical and agrochemical agents.[1] However, beyond its synthetic utility lies a responsibility to manage its lifecycle, including its proper disposal, with the utmost rigor. Adherence to correct disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a direct, procedural framework for the safe handling and disposal of Methyl 2-bromopyrimidine-5-carboxylate (CAS No. 89581-38-4). The protocols herein are designed to provide clear, actionable steps that ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Essential Safety Data

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. Methyl 2-bromopyrimidine-5-carboxylate is classified as a hazardous substance, primarily acting as an irritant.[2] The causality behind the stringent disposal protocols stems directly from these intrinsic properties and its classification as a halogenated organic compound.

All quantitative and safety data have been summarized below for immediate reference and risk assessment.

PropertyValueReference
CAS Number 89581-38-4[2][3]
Molecular Formula C₆H₅BrN₂O₂[2]
Molecular Weight 217.02 g/mol [2]
Appearance White to light yellow powder or crystal
GHS Pictogram Irritant (Exclamation Mark)[2][4]
Signal Word Warning[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][5]

Pre-Disposal Safety: Engineering Controls and PPE

The foundation of safe disposal is preventing exposure. The following controls are mandatory before collecting or handling any waste containing Methyl 2-bromopyrimidine-5-carboxylate.

  • Engineering Controls : All handling of the compound, including the preparation of waste containers and transfer of waste, must be conducted within a properly functioning chemical fume hood.[6] This is the primary engineering control to mitigate the risk of inhaling irritating dust or vapors.[7][8]

  • Personal Protective Equipment (PPE) : A standard suite of PPE is required to prevent dermal and ocular exposure. This includes:

    • Nitrile Gloves : Or other chemically resistant gloves.

    • Safety Goggles : Conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be used if there is a significant splash risk.

    • Laboratory Coat : Fully buttoned to protect from incidental contact.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl 2-bromopyrimidine-5-carboxylate is a multi-step process centered on correct waste characterization and segregation. This compound's bromine atom places it firmly in the halogenated organic waste category. This classification is critical because mixing halogenated and non-halogenated waste streams is prohibited, as it complicates the final disposal process and significantly increases costs.[10][11]

Experimental Protocol: Waste Segregation and Disposal
  • Waste Characterization and Segregation :

    • Identify all waste streams containing Methyl 2-bromopyrimidine-5-carboxylate. This includes the pure compound, reaction mixtures, and grossly contaminated materials (e.g., weighing papers, contaminated gloves, or absorbent materials from a spill cleanup).

    • This waste MUST be segregated as Halogenated Organic Waste .[11][12] Do not mix with non-halogenated solvents, aqueous waste, or solid inorganic waste.[10] The rationale is that disposal facilities use different processes for these waste types; halogenated compounds often require high-temperature incineration with flue gas scrubbing to neutralize the resulting hydrobromic acid.[9][13]

  • Waste Collection and Containment :

    • Select a chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.

    • The container must be kept closed at all times, except when actively adding waste.[11]

    • Affix a hazardous waste tag to the container before adding the first drop of waste.[11]

  • Proper Labeling :

    • Per OSHA's Hazard Communication Standard, all waste containers must be clearly and accurately labeled.[14][15] The label must include:

      • The full, unabbreviated chemical name: "Methyl 2-bromopyrimidine-5-carboxylate".

      • The words "Hazardous Waste".

      • A clear indication of the hazards (e.g., "Irritant").[11]

      • The accumulation start date and the name of the generating researcher or lab.

  • Interim Storage in the Laboratory :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11]

    • The SAA should be in a well-ventilated area, away from incompatible materials.

    • The container must be stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]

  • Final Disposal :

    • Under no circumstances should this chemical be disposed of down the sanitary sewer or in the regular trash.[4][9] This is environmentally irresponsible and violates regulations.

    • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor.[4][16] These certified professionals will transport the waste to an approved treatment, storage, and disposal facility (TSDF) for final destruction, typically via controlled incineration.[13]

Workflow Visualization: Waste Segregation Decision

The following diagram illustrates the critical decision-making process for segregating laboratory waste generated from experiments involving Methyl 2-bromopyrimidine-5-carboxylate.

G cluster_workflow Disposal Segregation Workflow for Lab Waste Start Waste Generated in Lab Decision Does waste contain Methyl 2-bromopyrimidine-5-carboxylate? Start->Decision Halogenated Classify as: HALOGENATED ORGANIC WASTE Decision->Halogenated  Yes   NonHalogenated Follow standard procedures for other waste streams (e.g., Non-Halogenated, Aqueous) Decision->NonHalogenated  No   Collect Collect in a designated, properly labeled, and sealed waste container. Halogenated->Collect EHS Store in Satellite Accumulation Area and arrange for EHS pickup. Collect->EHS

Caption: Waste Segregation Decision Flowchart.

Conclusion

The responsible disposal of Methyl 2-bromopyrimidine-5-carboxylate is a non-negotiable aspect of its use in a professional research setting. The core principles are unambiguous: correctly identify the compound as a halogenated organic irritant, meticulously segregate it from all other waste streams, contain it in a properly sealed and labeled vessel, and entrust its final disposal to certified professionals. By integrating these procedures into our standard laboratory operations, we uphold our commitment to safety, protect our environment, and ensure the integrity of our scientific pursuits.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45790831, Methyl 5-bromopyrimidine-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016458, Methyl 5-bromopyridine-2-carboxylate. Retrieved from [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]

  • Environmental Health & Safety, University of Washington. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Environmental Health and Safety at Providence College. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry Laboratory. Retrieved from [Link]

  • Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • Ma, Y., & Stubbings, W. A. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • Med-Pro Disposal. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • MDPI. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • Absorbents Online. (2014). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Waste handling in the organic chemistry lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27282430, Methyl 5-bromopyrazine-2-carboxylate. Retrieved from [Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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